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Core Science & Biosynthesis

Foundational

The Chemical and Mechanistic Profiling of Boc-Orn(2-chloro-Z)-OH in Solid-Phase Peptide Synthesis

Executive Summary In the highly specialized field of peptide chemistry, the successful synthesis of complex, polyfunctional peptides relies heavily on orthogonal protecting group strategies. Boc-Orn(2-chloro-Z)-OH (N-alp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly specialized field of peptide chemistry, the successful synthesis of complex, polyfunctional peptides relies heavily on orthogonal protecting group strategies. Boc-Orn(2-chloro-Z)-OH (N-alpha-Boc-N-delta-(2-chloro-benzyloxycarbonyl)-L-ornithine) is a critical amino acid building block engineered specifically for Boc-based Solid-Phase Peptide Synthesis (Boc-SPPS)[1]. This technical whitepaper explores the structural properties, mechanistic rationale, and field-proven experimental workflows associated with this derivative, providing drug development professionals and synthetic chemists with an authoritative guide to its application.

Chemical Structure & Physicochemical Properties

Boc-Orn(2-chloro-Z)-OH consists of an L-ornithine core protected at two distinct amine sites:

  • N-alpha (α) position: Protected by a tert-butyloxycarbonyl (Boc) group, which is highly acid-labile and designed for temporary protection during chain elongation[2].

  • N-delta (δ) position: Protected by a 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) group. This semi-permanent protecting group masks the reactive side-chain amine until the final global cleavage step[3].

The quantitative physicochemical data for Boc-Orn(2-chloro-Z)-OH is summarized in the table below:

PropertyValue
Systematic Name N-alpha-Boc-N-delta-(2-chloro-Z)-L-ornithine
CAS Number 118554-00-0
Molecular Formula C₁₈H₂₅ClN₂O₆
Molecular Weight 400.85 g/mol
Melting Point 114–118 °C
Optical Activity [α]²⁰/D +2.8±0.5° (c = 1% in acetic acid)
Appearance White crystalline powder
Solubility Soluble in Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, Acetone

Data supported by ChemicalBook[2] and LookChem[3].

Mechanistic Rationale: The Causality of the 2-Chloro Substitution

In standard Boc-SPPS, the N-alpha Boc group is removed at each cycle using 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[4]. A critical challenge in synthesizing long peptides is ensuring that side-chain protecting groups remain completely intact during these repeated TFA exposures.

While a standard benzyloxycarbonyl (Z) group provides adequate protection for short sequences, it is susceptible to slow, premature acidolytic cleavage over extended TFA cycles. This premature deprotection exposes the δ-amine of ornithine, leading to unwanted peptide branching and catastrophic yield loss[1].

The Electronic Solution: By introducing a highly electronegative chlorine atom at the ortho (2-) position of the benzyl ring, the carbamate linkage is electronically stabilized. The chlorine atom exerts a strong inductive electron-withdrawing effect (-I effect), which pulls electron density away from the carbamate oxygen. This makes the initial protonation of the carbamate (the rate-determining step of acidolysis) thermodynamically unfavorable and destabilizes the resulting benzyl carbocation transition state. Consequently, the 2-chloro-Z group is completely orthogonal to 50% TFA, yet remains fully cleavable under the extreme acidity of anhydrous Hydrogen Fluoride (HF)[1][5].

OrthogonalProtection Boc N-alpha Boc Group (Acid Labile) Orn L-Ornithine Core (Peptide Backbone) Boc->Orn Alpha-amine ZGroup N-delta 2-Chloro-Z Group (Highly Acid Stable) ZGroup->Orn Delta-amine TFA 50% TFA / DCM (Removes Boc) TFA->Boc Cleaves TFA->ZGroup Orthogonal (No Effect) HF Anhydrous HF (Removes 2-Cl-Z) HF->ZGroup Cleaves

Structural mapping of Boc-Orn(2-Cl-Z)-OH and its orthogonal cleavage conditions.

Experimental Workflow: Boc-SPPS Protocol Utilizing Boc-Orn(2-Cl-Z)-OH

To ensure scientific integrity and high-fidelity synthesis, the following protocol outlines a self-validating workflow for incorporating Boc-Orn(2-Cl-Z)-OH into a growing peptide chain.

Phase 1: Resin Preparation and Deprotection
  • Causality Check: PAM (phenylacetamidomethyl) resin is preferred over standard Merrifield resin for long sequences. The PAM linker is significantly more stable to repeated TFA exposure, preventing the premature loss of the growing peptide chain[4].

  • Swelling: Swell 0.5 mmol of loaded PAM resin in DCM for 30 minutes in a specialized SPPS reaction vessel.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes (pre-wash), drain, and follow with a 20-minute treatment to fully remove the N-alpha Boc group[4].

  • Washing: Wash thoroughly with DCM (5 × 1 min) to remove all residual TFA.

Phase 2: Neutralization and Coupling
  • Causality Check: TFA leaves the exposed alpha-amine protonated as a trifluoroacetate salt. It must be neutralized to a free base to restore its nucleophilicity before the next amino acid can be coupled[4].

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIEA) in DCM for 2 × 5 minutes. Wash with DCM (3 × 1 min) and N,N-Dimethylformamide (DMF) (3 × 1 min)[4].

  • Activation: In a separate vial, pre-activate 2.0 mmol (4 equivalents) of Boc-Orn(2-Cl-Z)-OH with equimolar HBTU and HOBt in minimal DMF. Add 4.0 mmol of DIEA to initiate activation.

  • Coupling: Add the activated Boc-Orn(2-Cl-Z)-OH solution to the resin and agitate for 1–2 hours at room temperature[5].

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test. A colorless or pale yellow bead indicates complete coupling (no free primary amines remain). If the beads turn blue, the coupling is incomplete and Step 6 must be repeated.

Phase 3: Global Cleavage and Scavenging
  • Causality Check: HF cleavage generates highly reactive 2-chlorobenzyl carbocations from the 2-Cl-Z group. Without a nucleophilic scavenger, these carbocations will irreversibly alkylate electron-rich amino acid side chains (e.g., Tyrosine, Tryptophan, Methionine), destroying the final yield[5][6].

  • Preparation: Wash the completed peptide-resin with DCM and dry completely under vacuum. Transfer to a specialized Teflon HF cleavage line.

  • Cleavage: Treat the resin with anhydrous HF containing 10% (v/v) anisole or p-cresol (as carbocation scavengers) for 1 hour at 0 °C[6].

  • Isolation: Evaporate the HF under vacuum. Precipitate the fully deprotected free peptide in cold anhydrous diethyl ether, centrifuge, and lyophilize the resulting pellet[6].

SPPSWorkflow Start Peptide-Resin Deprotect 1. Deprotection (50% TFA/DCM) Start->Deprotect Neutralize 2. Neutralization (10% DIEA/DCM) Deprotect->Neutralize Couple 3. Coupling (Boc-Orn(2-Cl-Z)-OH + HBTU) Neutralize->Couple Couple->Deprotect Next Cycle Cleave 4. Global Cleavage (Anhydrous HF + Anisole) Couple->Cleave Synthesis Complete End Free Ornithine Peptide Cleave->End

Step-by-step Boc-SPPS workflow utilizing Boc-Orn(2-Cl-Z)-OH.

References

  • Boc-Orn(2-Cl-Z)-OH, min 98%, 1 gram - CP Lab Safety , calpaclab.com. Available at: 7

  • Boc-Orn(2-Cl-Z)-OH[118554-00-0] - Aapptec Peptides , peptide.com. Available at: 8

  • BOC-ORN(2-CL-Z)-OH | 118554-00-0 - ChemicalBook , chemicalbook.com. Available at: 2

  • BOC-ORN(2-CL-Z)-OH - LookChem , lookchem.com. Available at: 3

  • Amino Acid Derivatives for Peptide Synthesis , peptide.com. Available at: 1

  • A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides , amazonaws.com. Available at: 6

  • Boc Solid Phase Peptide Synthesis - ChemPep , chempep.com. Available at: 4

  • DBF (4-(2-aminoethyl)-6-dibenzofuranpropionic acid... , researchgate.net. Available at: 5

Sources

Exploratory

Stability of Boc-Orn(2-chloro-Z)-OH at room temperature

The physicochemical stability of protected amino acids is a foundational variable in the success of solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I frequently observe that the mishandling of bu...

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Author: BenchChem Technical Support Team. Date: April 2026

The physicochemical stability of protected amino acids is a foundational variable in the success of solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, I frequently observe that the mishandling of building blocks like Boc-Orn(2-chloro-Z)-OH (CAS: 118554-00-0) at room temperature is a primary culprit for sequence truncation, side-chain branching, and diminished crude yields.

This technical guide dissects the thermodynamic stability, kinetic degradation pathways, and field-proven handling protocols for Boc-Orn(2-Cl-Z)-OH, providing drug development professionals with the mechanistic causality needed to optimize their synthetic workflows.

The Mechanistic Rationale for 2-Chloro-Z Protection

In standard Boc-SPPS, the N-alpha tert-butyloxycarbonyl (Boc) group is repeatedly cleaved using strong acids, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. The side-chain protecting group on ornithine's delta-amine must withstand these harsh, repetitive acidic cycles.

Historically, the unsubstituted benzyloxycarbonyl (Z) group was utilized. However, the Z group is susceptible to premature acidolysis during prolonged TFA exposure. Cleavage of the Z group proceeds via an SN1-like mechanism, forming a relatively stable benzyl carbocation. If the delta-amine of ornithine is prematurely unmasked, it acts as a nucleophile during subsequent coupling steps, leading to irreversible peptide branching.

To solve this, the 2-chloro-benzyloxycarbonyl (2-Cl-Z) group was developed. The addition of a highly electronegative chlorine atom at the ortho position of the aromatic ring exerts a strong electron-withdrawing inductive effect. This severely destabilizes the transition state of the benzyl carbocation. As demonstrated in foundational kinetic studies by Erickson and Merrifield, this simple halogenation decreases the rate of premature acidolysis by nearly two orders of magnitude[2].

G A Boc-Orn(2-Cl-Z)-OH (Stable at 25°C) B 50% TFA in DCM (Deprotection Step) A->B C N-alpha Boc Cleavage (Rapid Acidolysis) B->C t1/2 < 5 min D N-delta 2-Cl-Z Group (Inductive Destabilization) B->D Repeated Cycles E Intended Product: H-Orn(2-Cl-Z)-Peptide C->E D->E Stable F Premature Cleavage (Suppressed) D->F Blocked by 2-Cl

Pathway illustrating 2-Cl-Z stability during Boc-SPPS acidolysis.

Room Temperature Stability Profile: Thermodynamics vs. Kinetics

At room temperature (20–25°C), Boc-Orn(2-Cl-Z)-OH in its lyophilized, solid state is thermodynamically driven toward degradation, but it is kinetically stable . The urethane linkages (both Boc and 2-Cl-Z) possess high activation energies for uncatalyzed thermal cleavage. Therefore, the molecule will not spontaneously degrade simply due to ambient heat over short durations (days to weeks).

However, the primary vector for degradation at room temperature is hydrolytic . Protected amino acids are inherently hygroscopic. If exposed to ambient atmospheric humidity, water molecules condense onto the powder. Over time, water acts as a nucleophile, initiating slow hydrolysis of the Boc group or causing general structural degradation.

For this reason, while room temperature is perfectly acceptable for active synthesis handling, long-term storage is universally recommended at -20°C to arrest all hydrolytic and thermal kinetics.

Quantitative Stability Data

The table below summarizes the relative stability metrics of ornithine/lysine side-chain protecting groups, extrapolating the kinetic acidolysis rates established in the literature[2] to practical shelf-life expectations.

Protecting GroupApparent Cleavage Rate in 50% TFA (10⁻⁸ sec⁻¹)Relative Acid StabilityRecommended Long-Term StorageRT Shelf Life (Desiccated)
Boc-Orn(Z)-OH 396.0Baseline2–8°CModerate (1-2 months)
Boc-Orn(2-Cl-Z)-OH 6.3~63x Higher-20°CHigh (3-6 months)
Boc-Orn(2,4-diCl-Z)-OH 4.9~80x Higher-20°CHigh (3-6 months)

Self-Validating Experimental Protocols

To ensure scientific integrity, the handling of Boc-Orn(2-Cl-Z)-OH must rely on self-validating systems. The causality behind these steps is simple: prevent moisture introduction, and analytically verify purity before committing an expensive building block to a synthesizer.

Protocol A: Desiccated Equilibration and RT Handling

Taking a -20°C vial directly into a 25°C laboratory causes immediate condensation of atmospheric water vapor onto the cold powder. This protocol prevents moisture-driven hydrolysis.

  • Retrieval: Remove the sealed vial of Boc-Orn(2-Cl-Z)-OH from -20°C storage. Do NOT open the seal.

  • Equilibration: Place the sealed vial into a vacuum desiccator containing active desiccant (e.g., Drierite). Allow it to sit for exactly 2 hours to reach thermal equilibrium (20–25°C).

  • Visual Validation (Self-Check): Open the vial. The powder must be free-flowing and white/off-white. Causality: If the powder is clumpy or sticky, moisture has breached the seal during storage, invalidating the sample for high-purity synthesis.

  • Weighing: Rapidly weigh the required mass and immediately purge the source vial with dry Argon gas before resealing.

  • Return to Storage: Return the Argon-purged vial to -20°C.

QC_Workflow S1 Retrieve from -20°C Storage S2 Equilibrate to 25°C (Desiccated, 1-2 hours) S1->S2 S3 Visual Inspection (White/Off-white powder) S2->S3 S4 Analytical QC (HPLC) Check for free Ornithine S3->S4 S5 Weighing & Solubilization (DMF/NMP) S4->S5 Purity >98% S6 Return to Cold Storage (Argon purged) S5->S6

Standard operating procedure for RT handling and QC of Boc-Orn(2-Cl-Z)-OH.

Protocol B: RP-HPLC Quality Control for Degradation Monitoring

If a batch of Boc-Orn(2-Cl-Z)-OH has been left at room temperature for an extended period, it must be validated via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) prior to use.

  • System Suitability Test (SST): Inject a blank (diluent: 50:50 Water:Acetonitrile) followed by a known, fresh reference standard of Boc-Orn(2-Cl-Z)-OH. Causality: The SST validates that the column is free of ghost peaks and that the retention time of the intact molecule is established.

  • Sample Preparation: Dissolve 1 mg of the suspect room-temperature Boc-Orn(2-Cl-Z)-OH in 1 mL of diluent.

  • Chromatographic Run: Run a gradient of 5% to 95% Acetonitrile (with 0.1% TFA) over 15 minutes on a C18 column (e.g., 4.6 x 150 mm, 5 µm) at 1.0 mL/min. Monitor UV absorbance at 214 nm and 254 nm.

  • Data Interpretation:

    • The intact Boc-Orn(2-Cl-Z)-OH will elute as a sharp, late-eluting peak due to the highly lipophilic Boc and 2-Cl-Z groups.

    • Degradation Signature: If the Boc group has hydrolyzed due to room temperature moisture exposure, a new peak will appear significantly earlier in the chromatogram. The loss of the tert-butyl group exposes a primary amine, drastically increasing the molecule's polarity and reducing its retention time.

    • Validation Threshold: The area under the curve (AUC) for the intact peak must be ≥98.0% to be cleared for SPPS.

Sources

Foundational

The Strategic Role of the 2-Chloro-Z Protecting Group in Peptide Assembly: Mechanistic Insights and Optimization Protocols

Abstract In Solid-Phase Peptide Synthesis (SPPS), particularly within Boc/Bzl chemistry, managing the high nucleophilicity of the lysine ε-amino group is a critical challenge. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In Solid-Phase Peptide Synthesis (SPPS), particularly within Boc/Bzl chemistry, managing the high nucleophilicity of the lysine ε-amino group is a critical challenge. The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group was engineered specifically to solve the premature cleavage issues associated with the standard benzyloxycarbonyl (Z) group. This technical guide explores the mechanistic causality behind 2-Cl-Z stability, provides quantitative cleavage data, and outlines self-validating experimental protocols for its application in complex peptide synthesis.

Chemical Rationale: The Mechanistic Causality of 2-Cl-Z

In Boc-SPPS, the N-alpha amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group, which is removed during each elongation cycle using 25–50% trifluoroacetic acid (TFA) in dichloromethane (DCM)[1]. Side-chain protecting groups must withstand these repetitive acidic treatments. The standard benzyloxycarbonyl (Z) group is partially labile to 50% TFA, and over multiple synthesis cycles, premature loss of the Z group exposes the lysine ε-amino group, leading to irreversible peptide branching[2].

To counteract this, the 2-Cl-Z group incorporates a chlorine atom at the ortho position of the benzyl ring[1]. The causality of its enhanced stability lies in the electron-withdrawing inductive effect (-I) of the highly electronegative chlorine atom. Acidolytic cleavage of benzyl carbamates proceeds via an SN1 mechanism that requires the formation of a benzylic carbocation intermediate[3]. The ortho-chlorine pulls electron density away from the benzylic carbon, significantly increasing the activation energy required to form the carbocation transition state. Consequently, 2-Cl-Z is rendered virtually inert to 50% TFA while remaining susceptible to the much stronger acidity of anhydrous hydrogen fluoride (HF) during global deprotection[3].

G Z Z (Cbz) Group Moderate Acid Stability Subst Addition of ortho-Chlorine Atom Z->Subst Inductive Electron-Withdrawing Inductive Effect (-I) Subst->Inductive Destab Destabilizes Benzyl Carbocation Transition State Inductive->Destab Result 2-Cl-Z Group High TFA Stability Destab->Result

Figure 1: Mechanistic causality of ortho-chlorine substitution on benzyl carbamate acid stability.

Quantitative Stability and Orthogonality

The utility of 2-Cl-Z is defined by its precise position within the orthogonality matrix of peptide synthesis. It is highly stable to TFA, completely stable to piperidine (used in Fmoc chemistry), and selectively cleaved by anhydrous HF or trifluoromethanesulfonic acid (TFMSA)[2].

Protecting GroupTarget Functional GroupStability in 50% TFACleavage ReagentCleavage Mechanism
Boc N-alpha AmineLabile (< 30 min)50% TFA / DCMAcidolysis (t-butyl cation)[1]
Z (Cbz) Lysine ε-AminePartially LabileHF, HBr/AcOH, H2/PdAcidolysis / Hydrogenolysis[2]
2-Cl-Z Lysine ε-AmineHighly Stable Anhydrous HF (0°C)Strong Acidolysis (SN1/SN2)[3]
Fmoc N-alpha / OrthogonalStable20% Piperidine / DMFBase-catalyzed β-elimination[1]

Table 1: Comparative stability and cleavage profiles of common amine protecting groups in SPPS.

Experimental Workflows and Self-Validating Protocols

The following protocols establish a self-validating system for the incorporation and subsequent removal of the 2-Cl-Z group. Trustworthiness in these procedures relies on strict temperature control and the strategic use of carbocation scavengers[3][4].

G Start Resin-Bound Peptide with Boc-Lys(2-Cl-Z) TFA 50% TFA / DCM (N-alpha Deprotection) Start->TFA Stable Boc Removed 2-Cl-Z Remains Intact TFA->Stable Inductive Stabilization Elongation Peptide Elongation (Coupling Cycles) Stable->Elongation Elongation->TFA Repeat HF Anhydrous HF / Scavengers (0°C, 1 Hour) Elongation->HF Final Step Final Global Cleavage Free Lysine Generated HF->Final SN1/SN2 Cleavage

Figure 2: Workflow of Boc-SPPS demonstrating the orthogonal stability of the 2-Cl-Z protecting group.

Protocol 1: Step-by-Step Incorporation of Boc-Lys(2-Cl-Z)-OH

This protocol ensures the quantitative coupling of the protected lysine derivative without inducing racemization or premature deprotection[1].

  • Resin Preparation : Swell the peptide-resin (e.g., PAM or MBHA resin) in dichloromethane (DCM) for 30 minutes[1].

  • N-alpha Deprotection : Treat the resin with 25-50% TFA in DCM for 20-30 minutes to remove the terminal Boc group[1]. The 2-Cl-Z group on previously coupled lysine residues will remain intact.

  • Washing and Neutralization : Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x)[1]. Neutralize the resin with 5-10% diisopropylethylamine (DIPEA) in DMF for 2 minutes (2x)[1].

  • Activation : In a separate vial, dissolve 4 equivalents of Boc-Lys(2-Cl-Z)-OH and 4 equivalents of an aminium-based coupling reagent (e.g., HATU) in DMF. Add 8 equivalents of DIPEA to activate the carboxyl group.

  • Coupling : Add the activated amino acid solution to the resin. Agitate for 45-60 minutes at room temperature.

  • Validation : Perform a quantitative Ninhydrin (Kaiser) test. A colorless or faint yellow resin bead indicates >99% coupling efficiency. If blue, repeat the coupling step.

Protocol 2: Global Deprotection and Cleavage (Anhydrous HF)

The cleavage of 2-Cl-Z requires anhydrous HF[3]. The critical variable here is temperature. At temperatures below -5°C, the cleavage of Lys(2-Cl-Z) is impractically slow, leading to incomplete deprotection[3][4]. Conversely, temperatures above 0°C increase the risk of side reactions[3].

  • Preparation : Transfer the dried peptide-resin to a specialized Teflon/Kel-F HF cleavage vessel[3].

  • Scavenger Addition : Add a scavenger mixture (e.g., anisole and p-cresol) to the resin[3][4]. For 1g of resin, use 1-2 mL of scavenger[3]. This is essential to trap the highly reactive 2-chlorobenzyl carbocations generated during 2-Cl-Z cleavage, preventing the alkylation of nucleophilic amino acid side chains[3].

  • HF Condensation : Cool the reaction vessel in a dry ice/ethanol bath (-78°C) and condense 10 mL of anhydrous HF into the vessel under vacuum[5].

  • Cleavage Reaction (Critical Step) : Transfer the vessel to an ice-water bath maintained strictly between -5°C and 0°C[3][4]. Stir the mixture for exactly 60 minutes[3]. This temperature window ensures complete cleavage of the 2-Cl-Z group while minimizing side reactions.

  • Evaporation : Evaporate the HF under a stream of nitrogen gas or vacuum while maintaining the temperature at -5°C to 0°C[3].

  • Precipitation : Wash the remaining residue with cold, high-quality peroxide-free diethyl ether to precipitate the crude peptide and extract the scavengers[1][3].

  • Isolation : Collect the precipitated peptide by centrifugation, dissolve in an appropriate aqueous buffer, and lyophilize for downstream purification[1].

Conclusion

The 2-chloro-Z protecting group exemplifies the power of physical organic chemistry in solving practical synthesis bottlenecks. By leveraging the inductive effect to fine-tune carbocation stability, 2-Cl-Z provides a robust, orthogonal shield for lysine side chains during the harsh repetitive cycles of Boc-SPPS, ultimately enabling the synthesis of complex, high-purity therapeutic peptides.

References

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis". Nature Protocols. URL: [Link]

  • Lokey Lab Protocols. "Protecting Groups". Wikidot. URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Boc-Orn(2-chloro-Z)-OH: Properties, Synthesis, and Application

This technical guide provides a comprehensive overview of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of Nα-Boc-Nδ-(2-chloro-Z)-L-ornithine, a critical amino acid derivative for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into its core properties, offers detailed protocols for its application in solid-phase peptide synthesis (SPPS), and explains the chemical rationale behind its use.

Core Compound Identification and Properties

CAS Registry Number: 118554-00-0[1]

Boc-Orn(2-chloro-Z)-OH is a derivative of the non-proteinogenic amino acid L-ornithine, strategically modified with two key protecting groups: a tert-butyloxycarbonyl (Boc) group on the α-amine and a 2-chlorobenzyloxycarbonyl (2-chloro-Z or 2-Cl-Z) group on the δ-amine side chain. This dual-protection scheme is fundamental to its utility in controlled, stepwise peptide synthesis.

Table 1: Core Properties of Boc-Orn(2-chloro-Z)-OH

PropertyValue
Molecular Formula C18H25ClN2O6
Molecular Weight 400.85 g/mol
Appearance White powder
Melting Point 114-118 °C
Optical Activity [α]20/D −2.8±0.5°, c = 1% in acetic acid
Solubility Soluble in organic solvents such as Chloroform, Dichloromethane (DCM), Ethyl Acetate, DMSO, and Acetone.
Storage Store at 2-8°C in a tightly sealed container in a dry, well-ventilated place.

The Rationale for Use: A Tale of Two Protecting Groups

The efficacy of Boc-Orn(2-chloro-Z)-OH in peptide synthesis hinges on the principle of orthogonal protection. This strategy allows for the selective removal of one protecting group without affecting the other, enabling precise control over the synthetic process.

The Nα-Boc Group: The Temporary Shield

The Boc group serves as a temporary protecting group for the α-amine. In the context of Boc-based SPPS, it is cleaved at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). This deprotection step exposes the α-amine for the subsequent coupling reaction.

The Nδ-2-chloro-Z Group: The Semi-Permanent Armor

The 2-chloro-Z group is a semi-permanent protecting group for the ornithine side chain. Its selection is a deliberate choice rooted in enhancing the stability of the protecting group under the conditions required for Boc deprotection.

Causality of Enhanced Stability: The standard benzyloxycarbonyl (Z) group is susceptible to cleavage by strong acids. However, the addition of an electron-withdrawing chlorine atom to the phenyl ring of the Z group significantly increases its stability. This is because the deprotection mechanism of Z-type groups proceeds through the formation of a benzylic carbocation. The electron-withdrawing nature of the chlorine atom destabilizes this carbocation, thereby slowing down the rate of cleavage. This enhanced stability ensures that the 2-chloro-Z group remains intact during the repeated TFA treatments used to remove the Boc group throughout the synthesis of the peptide chain.[2]

The 2-chloro-Z group is ultimately removed during the final cleavage of the peptide from the solid support, which employs a much stronger acid, such as anhydrous hydrogen fluoride (HF).[2] This graduated lability between the Boc and 2-chloro-Z groups is the cornerstone of the Boc/Bzl (benzyl) protection strategy in SPPS.[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-Orn(2-chloro-Z)-OH is a key building block in the Boc/Bzl strategy of SPPS. The following sections provide a detailed workflow and protocol for its incorporation into a growing peptide chain.

Experimental Workflow

The general workflow for incorporating a Boc-Orn(2-chloro-Z)-OH residue into a peptide sequence on a solid support is depicted below. This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the sequence.

SPPS_Workflow cluster_resin Peptide-Resin cluster_cycle Boc-Orn(2-Cl-Z)-OH Incorporation Cycle cluster_result Elongated Peptide Resin_Start Resin-NH-Peptide(n) Deprotection 1. Boc Deprotection (TFA in DCM) Resin_Start->Deprotection Start Cycle Neutralization 2. Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Exposes N-terminal amine Coupling 3. Coupling (Boc-Orn(2-Cl-Z)-OH + Activator) Neutralization->Coupling Prepares for peptide bond formation Resin_End Resin-NH-Peptide(n)-Orn(2-Cl-Z)-Boc Coupling->Resin_End Forms new peptide bond

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Experimental Protocol

This protocol outlines the manual steps for a single coupling cycle of Boc-Orn(2-chloro-Z)-OH on a 0.1 mmol scale using a standard Merrifield or PAM resin.

Materials:

  • Peptide-resin (swollen in DCM)

  • Boc-Orn(2-chloro-Z)-OH

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Ninhydrin test kit

Protocol Steps:

  • Resin Preparation:

    • Place the peptide-resin (0.1 mmol) in a reaction vessel.

    • Swell the resin in DCM for at least 30 minutes.

  • Boc Deprotection:

    • Drain the DCM from the resin.

    • Add a solution of 50% TFA in DCM (v/v) to the resin.

    • Agitate the mixture for 2 minutes.

    • Drain the TFA solution.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[4]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.[4]

  • Neutralization:

    • Add a solution of 10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes.

    • Drain the solution and repeat the neutralization step.

    • Wash the resin thoroughly with DCM (3x) and then with DMF (3x) to prepare for the coupling step.

  • Coupling Reaction:

    • In a separate vessel, dissolve Boc-Orn(2-chloro-Z)-OH (0.3 mmol, 3 eq.) and a coupling agent such as HBTU (0.3 mmol, 3 eq.) in DMF.

    • Add DIEA (0.6 mmol, 6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

    • If the coupling is incomplete (blue/purple beads), the coupling step can be repeated ("double coupling").

    • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

The resin is now ready for the next deprotection and coupling cycle.

Detailed_Protocol start Start: Swollen Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA, DCM) deprotection->wash1 neutralization Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM, DMF) neutralization->wash2 coupling Coupling (Boc-Orn(2-Cl-Z)-OH + HBTU/DIEA) wash2->coupling ninhydrin Ninhydrin Test coupling->ninhydrin wash3 Wash (DMF, DCM) ninhydrin->wash3 Negative double_coupling Repeat Coupling ninhydrin->double_coupling Positive end End: Elongated Peptide-Resin wash3->end double_coupling->coupling

Caption: Detailed steps for one incorporation cycle of Boc-Orn(2-Cl-Z)-OH.

Final Cleavage and Deprotection

After the complete peptide sequence has been assembled, the final step is to cleave the peptide from the resin and simultaneously remove the side-chain protecting groups, including the 2-chloro-Z group from the ornithine residue. This is typically achieved using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF).

The cleavage mixture usually contains scavengers, such as anisole or cresol, to trap the reactive carbocations generated during the deprotection process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[5]

Conclusion

Boc-Orn(2-chloro-Z)-OH is a highly valuable and strategically designed building block for solid-phase peptide synthesis. Its dual-protection scheme, which leverages the graduated acid lability of the Boc and 2-chloro-Z groups, provides chemists with precise control over the synthesis of complex peptides. The enhanced stability of the 2-chloro-Z group is a key feature that ensures the integrity of the ornithine side chain throughout the synthetic process. By understanding the chemical principles behind its design and following established protocols, researchers can effectively utilize this compound to advance their work in drug discovery and the broader field of peptide science.

References

  • Aapptec Peptides. Boc-Orn(2-Cl-Z)-OH [118554-00-0]. [Link]

  • AWS. A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PMC. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • RSC Publishing. Stereoselective synthesis of highly functionalized (Z)-chloroalkene dipeptide isosteres containing an α,α-disubstituted amino acid. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PMC. Synthesis of Novel Peptides Using Unusual Amino Acids. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Solid-Phase Peptide Synthesis Using Boc-Orn(2-chloro-Z)-OH

Introduction & Mechanistic Rationale As peptide complexity increases—particularly in the development of antimicrobial peptides (AMPs), constrained macrocycles, and therapeutic peptidomimetics—the incorporation of non-pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

As peptide complexity increases—particularly in the development of antimicrobial peptides (AMPs), constrained macrocycles, and therapeutic peptidomimetics—the incorporation of non-proteinogenic amino acids like L-ornithine becomes critical. However, successful integration of ornithine in Boc-solid-phase peptide synthesis (Boc-SPPS) requires rigorous side-chain protection strategies to prevent unwanted branching and side reactions.

In standard Boc-SPPS, the -Boc protecting group is repeatedly removed using 50% trifluoroacetic acid (TFA) in dichloromethane (DCM). The side-chain protecting groups must remain completely orthogonal (stable) to these repetitive acidic treatments. Historically, the standard benzyloxycarbonyl (Z) group was used to protect the δ -amine of ornithine. However, the Z group exhibits partial lability to prolonged TFA exposure[1]. Over the course of a lengthy synthesis, premature deprotection of the δ -amine allows it to act as a nucleophile in subsequent coupling steps, leading to catastrophic peptide branching.

The Causality of 2-Chloro Substitution: To solve this, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group was developed[2]. The addition of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring destabilizes the carbocation intermediate that forms during acidolysis. This inductive effect significantly increases the acid stability of the carbamate linkage, ensuring the 2-Cl-Z group survives repeated 50% TFA treatments intact[1]. The 2-Cl-Z group is then efficiently removed during global cleavage using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).

MechanisticRationale Orn Ornithine δ-Amine Z Z Group (Standard) Orn->Z Unmodified Carbamate ClZ 2-Cl-Z Group (Optimized) Orn->ClZ Electron-Withdrawing Cl Substitution Branch Premature Deprotection (Branched Peptides) Z->Branch 50% TFA (Labile) Linear Orthogonal Protection (Linear Peptides) ClZ->Linear 50% TFA (Stable)

Mechanistic rationale for utilizing 2-Cl-Z protection to prevent branching during Boc-SPPS.

Chemical Properties & Specifications

To ensure a self-validating and reproducible workflow, verify the physicochemical properties of your building blocks prior to synthesis.

PropertySpecification
Chemical Name -Boc- -(2-chlorobenzyloxycarbonyl)-L-ornithine
Abbreviation Boc-Orn(2-Cl-Z)-OH
CAS Number 118554-00-0
Molecular Weight 400.85 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, NMP, and DMSO
Stability in 50% TFA > 99% intact after 24 hours at room temperature
Cleavage Conditions Anhydrous HF (0°C, 60 min) or TFMSA / TMSOTf

Experimental Workflows & Protocols

The following protocols outline the integration of Boc-Orn(2-Cl-Z)-OH into a standard Boc-SPPS cycle, culminating in global deprotection.

SPPSWorkflow Start Resin Swelling (PAM or MBHA) Deprotect N-α Deprotection (50% TFA in DCM) Start->Deprotect Neutralize Neutralization (5% DIEA in DMF) Deprotect->Neutralize Removes N-α Boc Couple Couple Boc-Orn(2-Cl-Z)-OH (HBTU / DIEA) Neutralize->Couple Restores Nucleophile Decision Sequence Complete? Couple->Decision 2-Cl-Z remains intact Decision->Deprotect No Cleavage Global Cleavage (Anhydrous HF + Scavengers) Decision->Cleavage Yes End Purified Ornithine Peptide Cleavage->End Removes 2-Cl-Z & Resin

Step-by-step workflow for Boc-SPPS incorporating Boc-Orn(2-Cl-Z)-OH.

Resin Preparation & Swelling
  • Weigh the desired amount of resin (e.g., PAM resin for C-terminal acids, MBHA resin for C-terminal amides).

  • Transfer to a fritted peptide synthesis vessel.

  • Add DCM (10 mL per gram of resin) and agitate gently for 30 minutes to fully swell the polymer matrix, maximizing the accessibility of reactive sites.

  • Drain the solvent.

Deprotection & Coupling Cycle

Note: This cycle is repeated for each amino acid in the sequence.

  • -Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 5 minutes. Drain and repeat for 20 minutes. The 2-Cl-Z group on previously coupled ornithine residues will remain completely stable during this step[2].

  • Washing: Wash the resin with DCM (3 × 1 min) followed by DMF (3 × 1 min).

  • Neutralization: The TFA treatment leaves the N-terminal amine protonated (as a TFA salt). Neutralize by treating the resin with 5% N,N-diisopropylethylamine (DIEA) in DMF for 3 minutes. Drain and repeat once. Wash with DMF (3 × 1 min).

  • Activation & Coupling:

    • In a separate vial, dissolve 3.0 to 4.0 equivalents of Boc-Orn(2-Cl-Z)-OH and 3.0 to 4.0 equivalents of HBTU (or HATU) in a minimum volume of DMF.

    • Add 6.0 to 8.0 equivalents of DIEA to the solution to initiate activation. Stir for 2 minutes.

    • Transfer the activated amino acid solution to the resin. Agitate for 45–60 minutes at room temperature.

  • Validation: Perform a Kaiser (ninhydrin) test. A colorless or light yellow resin bead indicates a successful coupling (absence of free primary amines). A blue bead indicates incomplete coupling, necessitating a double-couple.

  • Post-Coupling Wash: Wash the resin with DMF (3 × 1 min) and DCM (3 × 1 min).

Global Cleavage (Anhydrous HF)

The 2-Cl-Z group requires harsh acidic conditions for removal. Anhydrous HF is the industry standard. Caution: HF is highly toxic and corrosive. This procedure must be performed in a specialized, fully functional HF cleavage apparatus within a fume hood.

  • Preparation: Transfer the dried peptide-resin to a Teflon HF cleavage vessel.

  • Scavenger Addition: Add anisole (1.0 mL per 0.1 mmol of peptide) and p-cresol or dimethyl sulfide (0.5 mL). Causality: Cleavage of the 2-Cl-Z group generates highly reactive 2-chlorobenzyl carbocations. Without scavengers, these electrophiles will irreversibly alkylate electron-rich side chains (e.g., Trp, Tyr, Met).

  • Cooling: Submerge the vessel in a dry ice/methanol bath (-78°C).

  • HF Condensation: Condense approximately 10 mL of anhydrous HF gas into the reaction vessel.

  • Cleavage Reaction: Warm the vessel to 0°C (using an ice-water bath) and stir magnetically for 45 to 60 minutes.

  • Evaporation: Safely evaporate the HF under a steady stream of nitrogen gas until the resin/peptide mixture is dry.

  • Precipitation: Add cold diethyl ether (approx. 30 mL) to the vessel to precipitate the crude peptide and extract the organic scavengers. Filter the resin/peptide mixture over a frit. Wash the precipitate with additional cold ether (3 × 10 mL).

  • Extraction: Extract the cleaved peptide from the resin matrix using 10–50% aqueous acetic acid (depending on peptide hydrophobicity). Lyophilize the filtrate to obtain the crude peptide powder.

Troubleshooting & Optimization

Observation / IssueMechanistic CauseRecommended Solution
Presence of branched peptides (+ Orn mass) Premature loss of ornithine side-chain protection due to extended TFA exposure or using standard Z instead of 2-Cl-Z.Ensure Boc-Orn(2-Cl-Z)-OH is used. Limit TFA deprotection steps to strictly 20 minutes.
Incomplete coupling of Boc-Orn(2-Cl-Z)-OH Steric hindrance or aggregation of the growing peptide chain.Implement a double-coupling strategy. Switch from HBTU to the more reactive HATU.
Alkylation adducts (+124 Da mass shift) Inadequate trapping of the 2-chlorobenzyl carbocation during HF cleavage.Increase the volume of anisole/p-cresol scavengers. Ensure cleavage temperature does not exceed 0°C.
Incomplete 2-Cl-Z removal Insufficient cleavage time or weak acid strength.Ensure HF cleavage is run for a full 60 minutes at 0°C. If using TFMSA, ensure correct acid concentration.

References

Sources

Application

How to incorporate Boc-Orn(2-chloro-Z)-OH into antimicrobial peptides

Application Note: Synthesis of Antimicrobial Peptides Incorporating Boc-Orn(2-chloro-Z)-OH 1. Introduction & Scientific Rationale Antimicrobial peptides (AMPs) are a critical class of therapeutics designed to combat mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Antimicrobial Peptides Incorporating Boc-Orn(2-chloro-Z)-OH

1. Introduction & Scientific Rationale Antimicrobial peptides (AMPs) are a critical class of therapeutics designed to combat multidrug-resistant bacterial infections[1]. The mechanism of action for most AMPs relies on their facially amphiphilic topology and net cationic charge, which selectively disrupts negatively charged bacterial membranes[2].

While Lysine (Lys) and Arginine (Arg) are the traditional cationic residues in native AMPs, substituting them with non-proteinogenic amino acids like Ornithine (Orn) is a proven strategy to optimize the therapeutic index[2]. Ornithine possesses a shorter aliphatic side chain (one less methylene group than Lysine). This subtle structural contraction reduces the overall hydrophobicity of the peptide, which has been experimentally shown to maintain potent antimicrobial activity while significantly reducing hemolytic toxicity against mammalian red blood cells[2].

Why Boc-Orn(2-Cl-Z)-OH? For the chemical synthesis of these optimized AMPs, Solid-Phase Peptide Synthesis (SPPS) using Boc/Bzl chemistry is often preferred over Fmoc-SPPS for long, difficult sequences or when generating C-terminal thioesters for native chemical ligation[3]. The building block Boc-Orn(2-Cl-Z)-OH (CAS: 118554-00-0) is engineered specifically for this strategy[4]. The δ -amino group of ornithine is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. Causality of the 2-Chloro modification: Standard Z (benzyloxycarbonyl) groups are slightly susceptible to the repetitive 50% Trifluoroacetic acid (TFA) treatments used to remove the N- α -Boc group during each elongation cycle. Premature loss of the Z group leads to irreversible side-chain branching. The electron-withdrawing 2-chloro substituent inductively destabilizes the carbocation intermediate formed during acidolysis, rendering the 2-Cl-Z group completely stable to TFA, yet cleanly cleavable in liquid anhydrous Hydrogen Fluoride (HF)[3][5].

2. Workflow Visualization

G N1 PAM Resin Preparation N2 Boc Deprotection (50% TFA in DCM) N1->N2 N3 Coupling of Boc-Orn(2-Cl-Z)-OH (HBTU/DIEA) N2->N3 N4 Self-Validation: Kaiser Test N3->N4 N4->N3 Positive (Incomplete) N5 Chain Elongation N4->N5 Negative (Complete) N5->N2 Next Amino Acid N6 Global Cleavage & Deprotection (Anhydrous HF / Scavengers) N5->N6 Sequence Complete N7 Purified Orn-AMP N6->N7

Workflow for incorporating Boc-Orn(2-Cl-Z)-OH via Boc-SPPS and anhydrous HF cleavage.

3. Quantitative Data & Reagent Selection

To understand the impact of the Ornithine substitution, Table 1 summarizes the physicochemical rationale.

Table 1: Physicochemical Comparison of Cationic Residues in AMPs

Amino AcidSide Chain StructurepKa (Side Chain)HydrophobicityImpact on AMP Profile
Lysine (Lys) -(CH2)4-NH2~10.5HighBaseline antimicrobial activity; higher risk of hemolysis.
Ornithine (Orn) -(CH2)3-NH2~10.0ModerateMaintains antimicrobial potency; significantly reduces hemolysis[2].
Arginine (Arg) -(CH2)3-NH-C(NH)NH2~12.5Low (H-bonding)Strong membrane insertion; highly basic, potential toxicity.

4. Step-by-Step Experimental Protocol

Note: This protocol assumes the use of a Phenylacetamidomethyl (PAM) resin, which is highly recommended for Boc-SPPS to prevent premature loss of the peptide chain during repetitive TFA treatments[5].

Step 4.1: Resin Swelling and Boc Deprotection

  • Swelling: Weigh the desired amount of Boc-AA-PAM resin into a specialized Teflon/Kel-F SPPS reaction vessel[3]. Swell the resin in Dichloromethane (DCM) for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing the reactive sites inside the resin beads to ensure uniform reaction kinetics.

  • Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 1 × 1 min, followed by 1 × 20 min.

  • Washing: Wash thoroughly with DCM (5 × 1 min) and Dimethylformamide (DMF) (5 × 1 min) to remove residual TFA.

  • Neutralization: Treat with 10% Diisopropylethylamine (DIEA) in DMF for 2 × 1 min to neutralize the TFA salts, yielding the free N-terminal amine.

Step 4.2: Coupling of Boc-Orn(2-Cl-Z)-OH

  • Activation: In a separate vial, dissolve 4.0 equivalents of Boc-Orn(2-Cl-Z)-OH (CAS: 118554-00-0, MW: 400.85 g/mol )[4] and 3.9 equivalents of HBTU in DMF. Add 8.0 equivalents of DIEA. Stir for 2 minutes to form the active OBt ester.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 45–60 minutes at room temperature.

  • Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).

Step 4.3: Self-Validation (The Kaiser Test) A self-validating protocol is mandatory to ensure the integrity of the growing AMP chain.

  • Remove a few resin beads and place them in a glass tube.

  • Add 2 drops each of: 5% ninhydrin in ethanol, 80% phenol in ethanol, and 2% KCN in pyridine.

  • Heat at 100°C for 5 minutes. Interpretation & Causality: A yellow/colorless bead indicates complete coupling (no free primary amines). A blue bead indicates incomplete coupling. If blue, perform a second coupling cycle using a different coupling chemistry (e.g., DIC/Oxyma) before proceeding to prevent deletion sequences.

Step 4.4: Global Deprotection and Cleavage (Anhydrous HF) Because the 2-Cl-Z group is highly stable, it must be removed using liquid anhydrous Hydrogen Fluoride (HF)[3][6]. Safety Warning: Anhydrous HF is highly corrosive and toxic. This step MUST be performed in a dedicated, well-ventilated HF-resistant Teflon apparatus[3][6].

  • Scavenger Addition: Transfer the dried peptide-resin to the HF reaction vessel. Add scavengers (e.g., p-cresol and p-thiocresol). Causality: HF cleavage of the 2-Cl-Z group proceeds via an SN1 mechanism, generating highly reactive 2-chlorobenzyl carbocations[3][5]. Scavengers act as nucleophilic traps to prevent these carbocations from irreversibly alkylating electron-rich residues (like Trp, Tyr, or Met) in the AMP.

  • HF Condensation: Cool the vessel to -78°C (dry ice/acetone bath) and condense anhydrous HF gas into the vessel (typically 10 mL HF per 1 g of resin)[3].

  • Cleavage Reaction: Warm the vessel to 0°C and stir for 45–60 minutes[3][5].

  • Evaporation & Precipitation: Evaporate the HF rapidly under vacuum. Precipitate the crude Orn-containing AMP by adding cold, peroxide-free diethyl ether[3].

  • Validation: Centrifuge, wash the pellet with ether (3x), dissolve in 10% acetic acid, and lyophilize. Analyze the crude product via LC-MS to confirm the complete removal of the 2-Cl-Z group (-168 Da mass shift if incomplete).

Table 2: Recommended HF Cleavage Cocktails for Orn-AMPs

Peptide Sequence FeaturesRecommended Cleavage CocktailRationale / Causality
Standard AMP (No Met/Cys/Trp)90% HF, 10% Anisole (or p-cresol)Standard SN1 cleavage. p-cresol effectively traps the 2-chlorobenzyl carbocation[3][5].
AMP containing Met or Cys90% HF, 5% p-cresol, 5% p-thiocresolThiocresol prevents oxidation and acts as a soft nucleophile to protect sulfur-containing residues[5].
AMP containing TrpLow-High HF procedure (Tam-Merrifield)Prevents alkylation of the indole ring by shifting to an SN2 mechanism initially[5].

5. Troubleshooting Guide

  • Issue: Mass spectrometry shows a +168 Da adduct on the final AMP.

    • Cause: Incomplete removal of the 2-Cl-Z protecting group.

    • Solution: Ensure the HF cleavage reaction is maintained strictly at 0°C for a full 60 minutes. Temperatures below 0°C significantly slow down the cleavage kinetics of the 2-Cl-Z group.

  • Issue: Deletion sequences observed at the Ornithine position.

    • Cause: Steric hindrance or aggregation during the coupling of Boc-Orn(2-Cl-Z)-OH.

    • Solution: Implement the self-validating Kaiser test (Step 4.3). If positive, re-couple using a less sterically hindered activating agent (e.g., HATU) or perform the coupling at an elevated temperature (e.g., 60°C microwave-assisted).

References

  • Muttenthaler, M., Albericio, F., & Dawson, P. E. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. URL: [Link]

  • Mookherjee, N., et al. (2021). The multifaceted nature of antimicrobial peptides: current synthetic chemistry approaches and future directions. Chemical Society Reviews. URL: [Link]

  • Lázár, V., et al. (2021). Antimicrobial Peptides and Proteins: From Nature's Reservoir to the Laboratory and Beyond. Frontiers in Chemistry. URL: [Link]

  • LookChem. (n.d.). BOC-ORN(2-CL-Z)-OH Basic information (CAS: 118554-00-0). URL: [Link]

Method

Application Note: Deprotection Strategies for the 2-Chloro-Z Group in Boc-Orn(2-chloro-Z)-OH

Introduction & Mechanistic Rationale In solid-phase peptide synthesis (SPPS), the precise orchestration of orthogonal protecting groups is critical to preventing branched side-products and ensuring high-fidelity chain el...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In solid-phase peptide synthesis (SPPS), the precise orchestration of orthogonal protecting groups is critical to preventing branched side-products and ensuring high-fidelity chain elongation. In Boc-chemistry, the N-alpha-Boc group is repeatedly removed using 50% trifluoroacetic acid (TFA). Standard benzyloxycarbonyl (Z) groups used for side-chain protection exhibit slight lability under these repeated acidic conditions, which can lead to premature deprotection of amino acid side chains[1].

To solve this, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group was developed. The introduction of an electron-withdrawing chlorine atom at the ortho position of the benzyl ring profoundly alters the acidolysis kinetics. The inductive effect of the chlorine atom destabilizes the transition state that leads to the benzyl carbocation during acid-mediated cleavage. Consequently, the 2-Cl-Z group on the δ-amine of Ornithine (or the ε-amine of Lysine) is highly stable to 50% TFA[1], ensuring strict orthogonality during chain elongation. It remains fully cleavable under global deprotection conditions using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[2], or via catalytic hydrogenolysis in solution-phase synthesis[3].

Comparative Acid Stability Profile

To design an effective synthetic route, it is essential to understand the relative stability of the protecting groups under various cleavage conditions.

Table 1: Comparative Stability of Amine Protecting Groups
Protecting Group50% TFA in DCM (30 min)Anhydrous HF (0 °C, 1 hr)Catalytic Hydrogenolysis (H₂/Pd-C)
Boc Cleaved (>99%)Cleaved (>99%)Stable
Z (Cbz) Partially Cleaved (~1-5%)Cleaved (>99%)Cleaved (>99%)
2-Chloro-Z Highly Stable (<0.1%)Cleaved (>99%)Cleaved (>99%)

Orthogonal Deprotection Workflow

The following logic diagram illustrates the orthogonal relationship between the N-alpha Boc group and the side-chain 2-Cl-Z group during SPPS.

OrthogonalProtection N1 Boc-Orn(2-Cl-Z)-Peptide-Resin N2 N-α Deprotection (50% TFA in DCM) N1->N2 Step 1: Chain Elongation N3 H₂N-Orn(2-Cl-Z)-Peptide-Resin (Side-chain remains protected) N2->N3 Removes Boc only N4 Global Cleavage (Anhydrous HF or TFMSA) N3->N4 Step 2: Final Cleavage N5 Fully Deprotected Peptide (Free Ornithine δ-amine) N4->N5 Cleaves Resin & 2-Cl-Z

Figure 1: Orthogonal deprotection workflow for Boc-Orn(2-Cl-Z) in solid-phase peptide synthesis.

Validated Experimental Protocols

Protocol A: Global Deprotection via Anhydrous HF (Solid Phase)

Anhydrous HF is the industry standard for global deprotection in Boc-SPPS, capable of simultaneously cleaving the peptide from the resin and removing the 2-Cl-Z group[2].

  • Preparation: Transfer the dried peptide-resin into a specialized Teflon HF cleavage apparatus.

    • Causality: Anhydrous HF rapidly etches and dissolves standard borosilicate glass; Teflon is mandatory for structural integrity and operator safety.

  • Scavenger Addition: Add anisole (1.0 mL per 0.1 mmol peptide).

    • Causality: HF cleavage of the 2-Cl-Z group generates a highly reactive 2-chlorobenzyl carbocation. Anisole acts as a nucleophilic scavenger, permanently trapping the carbocation via Friedel-Crafts alkylation and preventing it from irreversibly modifying electron-rich amino acid side chains (e.g., Trp, Tyr).

  • Cooling: Submerge the reaction vessel in a dry ice/methanol bath (-78 °C).

  • HF Condensation: Condense anhydrous HF gas into the vessel (approx. 10 mL per 0.1 mmol peptide).

  • Cleavage: Warm the vessel to 0 °C and stir for 45-60 minutes.

    • Causality: Conducting the reaction at 0 °C rather than room temperature provides the optimal thermodynamic balance—it is warm enough to fully cleave the 2-Cl-Z group but cool enough to suppress acid-catalyzed side reactions like aspartimide formation.

  • Evaporation: Rapidly evaporate the HF under a stream of nitrogen gas, followed by high vacuum.

  • Precipitation: Wash the cleaved peptide with cold diethyl ether.

    • Causality: Diethyl ether solubilizes and removes the organic scavengers and cleaved protecting group byproducts, while the fully deprotected peptide remains insoluble and precipitates.

  • Extraction: Extract the purified peptide using 10% aqueous acetic acid and lyophilize.

Protocol B: Catalytic Hydrogenolysis (Solution Phase)

Catalytic hydrogenolysis is the preferred method for solution-phase deprotection of 2-Cl-Z, as it avoids the use of highly toxic and corrosive strong acids[3].

  • Preparation: Dissolve the Boc-Orn(2-Cl-Z)-OH derivative or protected peptide fragment in a solution of 10% formic acid in methanol[4].

    • Causality: Formic acid serves a dual purpose: it acts as a potent hydrogen donor for transfer hydrogenation, and it maintains an acidic environment to protonate the newly liberated ornithine δ-amine. Protonation prevents the free amine from coordinating with and poisoning the palladium catalyst.

  • Catalyst Addition: Add an equal mass of 5% Palladium on Carbon (Pd/C) catalyst relative to the mass of the peptide[4].

  • Reaction Initiation: Warm the mixture gently until the evolution of carbon dioxide gas begins[4].

    • Causality: Gas evolution is a direct physical indicator that the transfer hydrogenation is actively reducing the carbamate linkage.

  • Monitoring: Stir vigorously and maintain acidity (adding supplemental formic acid if necessary)[4]. Follow the reaction progress via TLC or LC-MS.

  • Isolation: Once complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst[4].

    • Causality: Celite traps fine, pyrophoric catalyst particulates, preventing product contamination and mitigating fire risks during solvent evaporation.

  • Recovery: Evaporate the filtrate in vacuo to obtain the crude, deprotected peptide[4].

Protocol C: TFMSA Cleavage (Glassware Alternative)

For laboratories lacking a dedicated Teflon HF apparatus, Trifluoromethanesulfonic acid (TFMSA) provides a viable, glassware-compatible alternative for 2-Cl-Z cleavage[1].

  • Resin Swelling: Place the peptide-resin in a standard round-bottom flask. Add neat TFA and stir for 10 minutes.

  • Scavenger Addition: Add thioanisole and ethanedithiol (EDT).

  • Acid Cleavage: Slowly add TFMSA dropwise while cooling the flask in an ice bath. The optimal volumetric ratio is TFA:TFMSA:Thioanisole:EDT (10:1:1:0.5).

    • Causality: TFMSA is a superacid that mimics the protonating power of HF but remains liquid at standard temperatures[3]. The dropwise addition controls the highly exothermic protonation event, preventing thermal degradation of the peptide.

  • Incubation: Stir at room temperature for 1 to 2 hours.

  • Isolation: Precipitate the deprotected peptide by adding a 10-fold volume of cold diethyl ether, followed by centrifugation.

Self-Validating Systems & Quality Control

A robust protocol must be self-validating. To ensure that the 2-Cl-Z deprotection has proceeded to completion without inducing side reactions, the following integrated quality control loop should be employed:

  • Pre-Cleavage Validation (Kaiser Test): Before global cleavage, the peptide-resin must yield a negative Kaiser (ninhydrin) test. A positive test indicates premature loss of the 2-Cl-Z group during Boc-deprotection cycles, which would lead to branched peptide impurities.

  • Post-Cleavage Mass Verification (LC-MS): The precise mass shift associated with the removal of the 2-chloro-Z group is -168.02 Da . The crude lyophilized peptide must be analyzed via high-resolution LC-MS. The complete absence of +168 Da adducts validates the efficacy of the HF or TFMSA cleavage.

  • Scavenger Efficacy Check: The presence of +124 Da (alkylated anisole adducts) in the MS spectra indicates insufficient scavenger concentration during cleavage. If observed, the scavenger ratio (anisole/thioanisole) must be increased in subsequent runs.

Sources

Application

Application Note: Advanced Synthesis of Head-to-Tail Cyclic Peptides Utilizing Boc-Orn(2-chloro-Z)-OH via Oxime Resin

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Methodology: Boc-Solid Phase Peptide Synthesis (SPPS) and Peptide Cyclization on Oxime Resin (PCOR) Executive Summary & Mechani...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Methodology: Boc-Solid Phase Peptide Synthesis (SPPS) and Peptide Cyclization on Oxime Resin (PCOR)

Executive Summary & Mechanistic Rationale

The synthesis of head-to-tail cyclic peptides containing basic residues—such as Gramicidin S analogs or cyclic antimicrobial peptides—presents a significant chemical challenge[1]. The primary difficulty lies in maintaining strict orthogonality between the transient α-amino protecting groups, the C-terminal activation chemistry required for macrocyclization, and the permanent side-chain protecting groups.

Boc-Orn(2-chloro-Z)-OH is a highly specialized amino acid building block designed specifically to solve this problem in Boc-SPPS[2].

The Causality of the 2-Chloro-Z Group

In standard Boc-SPPS, the repetitive use of 50% Trifluoroacetic Acid (TFA) for N-terminal deprotection can cause premature cleavage of standard side-chain benzyloxycarbonyl (Z) groups, leading to disastrous side-chain branching. By introducing an electron-withdrawing chlorine atom at the ortho position of the benzyl ring, the 2-Cl-Z group exerts a strong inductive effect. This destabilizes the transition state leading to the benzyl carbocation during acidolysis, raising the activation energy required for cleavage[3]. Consequently, the 2-Cl-Z group is entirely stable to 50% TFA but remains highly susceptible to anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) during final global deprotection[4].

The Strategic Synergy: Boc-Orn(2-Cl-Z)-OH and Kaiser Oxime Resin

To achieve seamless head-to-tail cyclization, this protocol utilizes the Peptide Cyclization on Oxime Resin (PCOR) method[5]. Kaiser oxime resin acts as a polymer-bound active ester[6].

Why is Boc-Orn(2-Cl-Z)-OH the only logical choice for this workflow?

  • Incompatibility of Fmoc: If Fmoc were used to protect the Ornithine side chain, the nucleophilic bases (e.g., piperidine) required for its removal would prematurely destroy the highly electrophilic oxime ester linkage linking the peptide to the resin.

  • Orthogonality to Aminolysis: During the PCOR cyclization step, the N-terminal amine attacks the C-terminal oxime ester to form the macrocyclic lactam. The 2-Cl-Z group on the Ornithine side chain is completely inert to this intramolecular aminolysis, ensuring that cyclization occurs exclusively head-to-tail without side-chain interference[5].

  • Self-Validating Purification: The PCOR method is inherently self-purifying. Only peptide sequences that successfully adopt a cyclization-competent conformation will undergo aminolysis and cleave from the resin. Unreacted linear sequences and deletion peptides remain covalently bound to the solid support, allowing the highly pure cyclic product to be isolated by simple filtration[5].

Quantitative Comparison of Protecting Groups

Table 1: Comparative Stability of Ornithine Side-Chain Protecting Groups in PCOR

Protecting GroupChemistry StrategyStability to 50% TFACleavage ConditionOrthogonality in Oxime Cyclization
Z (Benzyloxycarbonyl)Boc-SPPSLow (Degrades over cycles)HF, TFMSA, H2/PdPoor (Risk of branching during SPPS)
2-Cl-Z Boc-SPPSExtremely High Anhydrous HF, TFMSA Excellent (Inert to aminolysis)
Fmoc Boc/Fmoc-SPPSHigh20% PiperidineFatal (Base destroys oxime ester)
Alloc Fmoc-SPPSHighPd(PPh3)4 / ScavengerModerate (Requires complex Pd removal)

Mechanistic Workflows (Visualizations)

PCOR_Workflow A Kaiser Oxime Resin (Polymer-bound active ester) B Boc-SPPS Chain Assembly (Incorporate Boc-Orn(2-Cl-Z)-OH) A->B DIC/Oxyma couplings C Final N-Terminal Deprotection (50% TFA in DCM) B->C Avoid excess nucleophilic bases D Neutralization & Catalysis (DIEA + AcOH in DMF) C->D Generates free α-amine E Intramolecular Aminolysis (Simultaneous Cyclization & Cleavage) D->E AcOH protonates oxime oxygen F Protected Cyclic Peptide (Orn side-chain 2-Cl-Z intact) E->F Linear impurities remain on resin G Global Deprotection (Anhydrous HF + p-Cresol) F->G Isolate via filtration H Fully Deprotected Cyclic Peptide (Target Molecule) G->H Cleaves 2-Cl-Z group

Figure 1: Workflow of Peptide Cyclization on Oxime Resin (PCOR) utilizing Boc-Orn(2-Cl-Z)-OH.

Acidolysis_Mechanism Z Standard Z Group (Boc-Orn(Z)-OH) TFA1 50% TFA / DCM (Repetitive Cycles) Z->TFA1 ClZ 2-Cl-Z Group (Boc-Orn(2-Cl-Z)-OH) TFA2 50% TFA / DCM (Repetitive Cycles) ClZ->TFA2 Degrade Premature Cleavage (Side-chain branching) TFA1->Degrade Rapid carbocation formation Stable Highly Stable (Orthogonal to Boc) TFA2->Stable Inductive effect of Cl destabilizes carbocation HF Anhydrous HF (Final Cleavage) Deprotect Clean Deprotection (Free Ornithine) HF->Deprotect SN1/SN2 acidolysis Stable->HF

Figure 2: Chemical causality of acidolysis stability for Ornithine side-chain protecting groups.

Detailed Experimental Protocols

Protocol A: Chain Assembly on Kaiser Oxime Resin

Causality Note: Oxime resin is an active ester. The use of highly nucleophilic bases (like the excess DIEA required for PyBOP/HBTU couplings) will cause premature cleavage of the growing peptide chain. Therefore, carbodiimide chemistry (DIC) with a neutral additive (Oxyma Pure or HOBt) must be used.

  • Resin Preparation: Swell Kaiser oxime resin (0.3–0.5 mmol/g loading) in anhydrous Dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading: Couple the C-terminal Boc-amino acid (3 equiv) using DIC (3 equiv) and Oxyma Pure (3 equiv) in DCM/DMF (1:1) for 2 hours.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash extensively with DCM (5x) and DMF (5x).

  • Elongation: Repeat the coupling cycle for the remaining sequence. When incorporating Boc-Orn(2-Cl-Z)-OH , couple for 2 hours to ensure complete acylation.

  • Final Deprotection: Remove the N-terminal Boc group of the final amino acid with 50% TFA/DCM. Do not neutralize the resin yet. Wash with DCM and dry under a stream of nitrogen.

Protocol B: Simultaneous Cleavage and Head-to-Tail Cyclization (PCOR)

Causality Note: Adding a weak acid (Acetic Acid) alongside the base (DIEA) creates a bifunctional catalytic environment. DIEA free-bases the N-terminal amine, making it nucleophilic, while AcOH protonates the oxime oxygen, increasing the electrophilicity of the C-terminal carbonyl. This dramatically accelerates macrocyclization[5].

  • Resin Suspension: Suspend the dried, TFA-salt peptide-resin in a minimal volume of anhydrous DMF (approx. 10 mL per 0.1 mmol of peptide) to favor intramolecular cyclization over intermolecular oligomerization.

  • Catalytic Activation: Add N,N-Diisopropylethylamine (DIEA) (3 equiv) and Glacial Acetic Acid (AcOH) (1 equiv) to the suspension.

  • Cyclization: Agitate the mixture gently at room temperature for 48–72 hours.

  • Isolation: Filter the resin and wash with a small amount of DMF. The filtrate contains the highly pure, protected cyclic peptide (with the 2-Cl-Z group still intact on the Ornithine side chain).

  • Concentration: Evaporate the DMF under reduced pressure and precipitate the protected cyclic intermediate using cold diethyl ether.

Protocol C: Global Deprotection (Removal of 2-Cl-Z)

Causality Note: The cleavage of the 2-Cl-Z group generates highly reactive 2-chlorobenzyl carbocations. p-Cresol is utilized as a reversible acylium ion scavenger to trap these cations, preventing the irreversible alkylation of electron-rich residues (e.g., Tyrosine, Tryptophan)[3].

  • Apparatus Setup: Transfer the protected cyclic peptide to a Teflon HF cleavage vessel.

  • Scavenger Addition: Add p-Cresol (10% v/v relative to HF).

  • Acidolysis: Condense anhydrous HF into the vessel at -78°C. Warm the reaction to 0°C and stir for exactly 60 minutes.

  • Evaporation: Rapidly evaporate the HF under a vacuum stream.

  • Precipitation: Triturate the remaining residue with cold diethyl ether (3x) to remove p-Cresol and organic byproducts.

  • Lyophilization: Dissolve the crude, fully deprotected cyclic peptide in 10% aqueous acetic acid and lyophilize prior to RP-HPLC purification.

References

  • CD Spectra and Cyclization of Linear Pentapeptides as Gramicidin S Precursors - Oxford University Press (OUP). URL:[Link]

  • Preparation of Peptide Thioacids (DeGrado & Kaiser Citation) - Iowa State University Digital Repository. URL:[Link]

  • New Application of Peptide Cyclization on an Oxime Resin (The PCOR Method) - Royal Society of Chemistry (Ösapay & Taylor). URL:[Link]

  • p-Cresol As a Reversible Acylium Ion Scavenger in Solid-Phase Peptide Synthesis (Erickson & Merrifield Citation) - Journal of the American Chemical Society. URL:[Link]

Sources

Method

Application Note: Anhydrous HF Cleavage Protocols for Boc-Orn(2-Cl-Z)-OH Peptide Sequences

Introduction and Mechanistic Causality Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl strategy is predicated on the principle of graduated acid lability. While the N-alpha tert-butyloxycarbonyl (Boc) group is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Causality

Solid-Phase Peptide Synthesis (SPPS) utilizing the Boc/Bzl strategy is predicated on the principle of graduated acid lability. While the N-alpha tert-butyloxycarbonyl (Boc) group is transiently removed by trifluoroacetic acid (TFA), side-chain protecting groups must withstand repetitive TFA exposure throughout the synthesis cycle. For ornithine (Orn) and lysine (Lys) residues, the side-chain amino groups are optimally protected with the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group [Benchchem][1].

The causality behind selecting 2-Cl-Z over a standard benzyloxycarbonyl (Z) group lies in its electronic properties. The electron-withdrawing 2-chloro substituent significantly increases the acid stability of the urethane linkage, preventing premature deprotection and subsequent peptide branching during repetitive TFA treatments [Benchchem][1]. However, global deprotection and resin cleavage require a much stronger acid: anhydrous hydrogen fluoride (HF).

During standard HF cleavage, the 2-Cl-Z group is removed via an SN​1 mechanism, generating a highly reactive 2-chlorobenzyl carbocation [ChemPep][2]. If this electrophile is not rapidly quenched, it will irreversibly alkylate electron-rich amino acid side chains (e.g., the indole ring of Tryptophan, the phenol ring of Tyrosine, or the thioether of Methionine). Therefore, the strategic use of nucleophilic scavengers is an absolute necessity[Sigma-Aldrich].

Mechanism_2ClZ Orn Boc-Orn(2-Cl-Z)-OH Residue HighHF Standard High HF (>90% HF, SN1) Orn->HighHF LowHF Low HF Protocol (25% HF in DMS, SN2) Orn->LowHF Carbocation 2-Chlorobenzyl Carbocation (Highly Reactive Electrophile) HighHF->Carbocation Cleavage Adduct DMS-Adduct (Safe Byproduct) LowHF->Adduct Direct SN2 attack Scavenger Trapped by Anisole/p-Cresol (Friedel-Crafts Alkylation) Carbocation->Scavenger Scavengers Present SideReaction Alkylation of Trp/Tyr/Met (Undesired Side Product) Carbocation->SideReaction Scavengers Depleted

Mechanistic pathways of 2-Cl-Z cleavage under High and Low HF conditions.

Quantitative Scavenger Selection Guide

The selection of a scavenger cocktail is dictated entirely by the nucleophilicity of the amino acids present in the target sequence. Anisole acts as the primary trap, undergoing Friedel-Crafts alkylation to neutralize carbocations [NIH][3].

Peptide Sequence CharacteristicsRecommended Scavenger CocktailMechanistic Rationale
Standard (No sensitive residues)HF / Anisole (9:1)Anisole efficiently traps benzyl and t-butyl carbocations via rapid aromatic substitution [ChemPep][2].
Contains Cys, Met HF / Anisole / DMS / p-Thiocresol (10:1:1:0.2)DMS and p-thiocresol prevent S-alkylation of Cys/Met and reduce Met(O) back to Met [Sigma-Aldrich].
Contains Trp HF / DMS / p-Cresol (10:1:1)Avoid thioanisole. Thioanisole-cation adducts will alkylate the Trp indole nitrogen [Sigma-Aldrich].
Highly prone to alkylation Low-High HF ProcedureShifts mechanism from SN​1 to SN​2 , drastically reducing free carbocation formation [ChemPep][2].

Experimental Methodologies

Caution: Anhydrous HF is highly toxic and corrosive. It reacts violently with glass and silicon oxides. All procedures must be performed in a dedicated, well-ventilated fume hood using specialized Teflon/Kel-F HF cleavage apparatus [NIH][3].

Method A: Standard High-HF Cleavage

This protocol is suitable for sequences containing Orn(2-Cl-Z) but lacking exceptionally sensitive residues or Arg(Tos) [Sigma-Aldrich].

  • Pre-Cleavage Preparation: Ensure the final N-terminal Boc group has been removed using 50% TFA/DCM. Wash the peptide-resin thoroughly with DCM and dry completely under vacuum.

  • Vessel Loading: Transfer the dried peptide-resin (e.g., 500 mg) and a Teflon-coated stir bar into the Teflon reaction vessel.

  • Scavenger Addition: Add 1.0 mL of Anisole (or the sequence-appropriate scavenger cocktail from the table above) [ChemPep][2].

  • Cooling: Attach the vessel to the HF apparatus. Submerge the reaction vessel in a dry ice/methanol bath (-78 °C) for 10–15 minutes [ChemPep][2].

  • HF Distillation: Under vacuum, distill 9.0 mL of anhydrous HF into the reaction vessel (maintaining a ratio of ~10 mL total liquid per gram of resin) [Sigma-Aldrich].

  • Cleavage Reaction: Replace the dry ice bath with an ice-water bath (0 °C). Stir the mixture continuously for 45 to 60 minutes [ChemPep][2].

  • Evaporation: Evaporate the HF rapidly under a strong vacuum until the resin is completely dry.

  • Precipitation: Suspend the cleaved peptide and resin in cold, peroxide-free diethyl ether. Filter the mixture, washing the resin thoroughly with additional cold ether to extract all organic scavengers [NIH][3].

  • Extraction: Extract the deprotected peptide from the resin using a suitable aqueous buffer (e.g., 10% acetic acid) and lyophilize.

Method B: Low-High HF Cleavage (Tam-Merrifield Protocol)

For complex sequences containing Orn(2-Cl-Z) alongside multiple sensitive residues (Trp, Met, Cys), the two-step Low-High HF procedure is required to enforce an SN​2 cleavage mechanism[ChemPep][2].

  • Low HF Step ( SN​2 ): Treat the resin with a mixture of HF / DMS / p-cresol (25:65:10, v/v) at 0 °C for 2 hours. This cleaves the 2-Cl-Z group via direct nucleophilic attack by DMS, preventing carbocation formation [Sigma-Aldrich].

  • Evaporation: Evaporate all HF and DMS under vacuum at 0 °C.

  • High HF Step ( SN​1 ): Recharge the vessel with anhydrous HF (High HF conditions) and cleave for an additional 30–60 minutes at 0 °C to remove any remaining resistant functionalities [Sigma-Aldrich].

HF_Cleavage_Workflow Start Dry Peptide-Resin (in Teflon Reaction Vessel) Scavenger Add Scavenger Cocktail (e.g., Anisole/DMS) Start->Scavenger Cooling Cool to -78°C (Dry Ice / Methanol Bath) Scavenger->Cooling Distillation Distill Anhydrous HF (10 mL / g resin) Cooling->Distillation Reaction Cleavage Reaction (0°C for 45-60 min) Distillation->Reaction Evaporation Evaporate HF under Vacuum Reaction->Evaporation Precipitation Cold Ether Precipitation & Wash Evaporation->Precipitation End Lyophilize Crude Deprotected Peptide Precipitation->End

Step-by-step workflow for standard anhydrous HF cleavage of Boc-synthesized peptides.

Protocol Validation and Troubleshooting (Self-Validating System)

To ensure the scientific integrity of the cleavage, the protocol must be treated as a self-validating system. Following lyophilization, the crude peptide must be analyzed via High-Performance Liquid Chromatography (RP-HPLC) and Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Primary Success Indicator: A dominant chromatographic peak corresponding to the theoretical exact mass of the fully deprotected peptide.

  • Failure Indicator 1 (+124 Da Mass Shift): The presence of a +124 Da adduct definitively indicates incomplete scavenging of the 2-chlorobenzyl carbocation, resulting in the irreversible alkylation of a nucleophilic side chain [Benchchem][1].

    • Causality & Fix: The scavenger concentration was insufficient relative to the carbocation load. In subsequent syntheses, increase the anisole ratio or switch to the Low-High HF protocol.

  • Failure Indicator 2 (+56 Da Mass Shift): Indicates the presence of a tert-butyl adduct, typically resulting from inadequate scavenging during the final Boc removal prior to HF cleavage [Peptide.com][4].

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC - NIH Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note &amp; Protocols: Strategic Use of Boc-Orn(2-chloro-Z)-OH in the Design of Potent Enzyme Inhibitors

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Advantage of Modified Ornithine in Inhibitor Design In the landscape of modern drug discovery, the rational design of enzyme inhibitors remain...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Modified Ornithine in Inhibitor Design

In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone for developing targeted therapeutics.[1] Many critical enzymes, particularly trypsin-like serine proteases involved in coagulation and inflammation, and nitric oxide synthases (NOS), exhibit a distinct preference for cleaving or binding substrates containing the basic amino acid L-arginine.[2][3][4] The positively charged guanidinium group of arginine is the primary molecular determinant for this specificity, forming strong ionic interactions with corresponding aspartic acid residues in the enzyme's active site.[2][3]

However, the high basicity of the guanidinium moiety often presents a significant pharmacological challenge, contributing to poor oral bioavailability and a lack of target selectivity.[3][5] This has driven the development of "arginine mimetics"—structural analogs that replicate the binding function of arginine while possessing superior drug-like properties.[5][6] Nα-Boc-Nδ-(2-chlorobenzyloxycarbonyl)-L-ornithine, or Boc-Orn(2-chloro-Z)-OH , is a specialized amino acid derivative engineered precisely for this purpose. It serves as a versatile building block for synthesizing peptide-based inhibitors where the modified ornithine side chain acts as a sophisticated arginine mimetic.[7]

This guide provides an in-depth exploration of the chemical rationale and practical application of Boc-Orn(2-chloro-Z)-OH in solid-phase peptide synthesis (SPPS) for creating potent and selective enzyme inhibitors.

The Chemical Rationale: Causality Behind the Choice of Boc-Orn(2-chloro-Z)-OH

The efficacy of Boc-Orn(2-chloro-Z)-OH in inhibitor synthesis stems from the distinct roles of its constituent parts: the ornithine core, the Nα-Boc group, and the Nδ-(2-chloro-Z) group.

  • Ornithine as a Scaffold: Ornithine provides the essential carbon chain length to mimic arginine, positioning a terminal amino group within the enzyme's specificity pocket (e.g., the S1 pocket of serine proteases).

  • Nα-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a well-established, acid-labile protecting group for the α-amino function. In the context of Boc/Bzl solid-phase peptide synthesis, it is selectively removed at each cycle using a moderate acid like trifluoroacetic acid (TFA), allowing for stepwise elongation of the peptide chain.[8] Its removal generates a tert-butyl cation, which necessitates the use of scavengers to prevent side reactions with sensitive residues like Tryptophan.[8]

  • Nδ-(2-chloro-Z) Protecting Group: This is the key to the derivative's utility. The 2-chlorobenzyloxycarbonyl (2-chloro-Z) group shields the δ-amino group of the ornithine side chain. Crucially, it exhibits enhanced stability to the acidic conditions used for Boc deprotection.[9] This "orthogonal" stability prevents unintended branching or modification at the side chain during peptide synthesis.[8] The electron-withdrawing chlorine atom makes the 2-chloro-Z group more resistant to acid than the standard Z group. It remains intact throughout the synthesis and is typically removed during the final cleavage step from the resin, often using a very strong acid like hydrogen fluoride (HF).[8]

This strategic combination of protecting groups allows for the precise and controlled incorporation of an arginine mimetic into a peptide sequence.

Physicochemical Properties of Boc-Orn(2-chloro-Z)-OH
PropertyValueReference
CAS Number 118554-00-0[7][10][11]
Molecular Formula C18H25ClN2O6[7][10]
Molecular Weight 400.85 g/mol [11]
Appearance White powder[7]
Melting Point 112-118 °C[7][11]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[12]
Application Peptide Synthesis[7][11]

Principle of Application: Designing a Competitive Enzyme Inhibitor

The core strategy involves synthesizing a short peptide sequence that mimics the enzyme's natural substrate, but with two key modifications:

  • Incorporation of Boc-Orn(2-chloro-Z)-OH: The ornithine derivative is placed at the P1 position (the residue immediately preceding the cleavage site) to bind within the enzyme's primary specificity pocket.

  • Non-scissile C-terminus: The peptide is designed to act as a stable analog that binds to the active site but cannot be cleaved, thereby acting as a competitive inhibitor.

Upon final deprotection, the ornithine side chain becomes a primary amine, which, at physiological pH, is protonated (–NH3+). This positively charged group mimics the guanidinium group of arginine, allowing it to form the critical salt bridge with the key aspartate residue in the enzyme's active site, effectively blocking substrate access.

G cluster_0 Enzyme Active Site cluster_1 Substrate vs. Inhibitor Enzyme S1 Pocket (Asp-) Active Site Cleft Arginine Natural Substrate (Arginine) Guanidinium + charge Arginine:g->Enzyme:s1 Binding & Cleavage Inhibitor Designed Inhibitor (Orn) Ammonium + charge Inhibitor:n->Enzyme:s1 Competitive Binding (Inhibition)

Caption: Competitive inhibition by an ornithine-based arginine mimetic.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Inhibitor

This protocol outlines the manual synthesis of a model tripeptide inhibitor (e.g., X-Y-Orn) on a Merrifield resin using the Boc/Bzl strategy.

Workflow Overview:

spss_workflow cluster_cycle1 Cycle 1: Ornithine cluster_cycle2 Cycle 2: Amino Acid Y cluster_cycle3 Cycle 3: Amino Acid X start Start: Merrifield Resin deprotection1 1. Boc Deprotection (TFA/DCM) coupling1 3. Couple Boc-Orn(2-Cl-Z)-OH (HBTU/DIEA) start->coupling1 neutralization1 2. Neutralization (DIEA/DCM) deprotection1->neutralization1 neutralization1->coupling1 deprotection2 1. Boc Deprotection coupling1->deprotection2 neutralization2 2. Neutralization deprotection2->neutralization2 coupling2 3. Couple Boc-Y-OH neutralization2->coupling2 deprotection3 1. Boc Deprotection coupling2->deprotection3 neutralization3 2. Neutralization deprotection3->neutralization3 coupling3 3. Couple Boc-X-OH neutralization3->coupling3 cleavage Final Cleavage & Deprotection (Anhydrous HF) coupling3->cleavage purify Purification (RP-HPLC) cleavage->purify end Characterized Inhibitor purify->end

Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS).

Materials & Reagents:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-Orn(2-chloro-Z)-OH

  • Other Nα-Boc protected amino acids

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Anhydrous Hydrogen Fluoride (HF) and HF cleavage apparatus

  • Anisole (scavenger)

  • Diethyl ether, cold

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

Procedure:

  • Resin Preparation & First Amino Acid Loading (Esterification):

    • Swell 1.0 g of Merrifield resin in DCM in a reaction vessel for 30 minutes.

    • Prepare the cesium salt of Boc-Orn(2-chloro-Z)-OH.

    • Add the cesium salt to the swelled resin in DMF and heat at 50°C for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/DCM, and DCM, then dry under vacuum. Determine loading via quantitative analysis (e.g., picric acid titration).

  • Peptide Elongation Cycle (for each subsequent amino acid):

    • Step 2a: Boc Deprotection:

      • Wash the resin with DCM (3x).

      • Add a solution of 50% TFA in DCM to the resin.

      • Agitate for 2 minutes, drain, and repeat with a 20-minute agitation.

      • Wash the resin with DCM (3x) and DMF (3x).

    • Step 2b: Neutralization:

      • Wash the resin with a solution of 5% DIEA in DCM (2x, 2 minutes each).

      • Wash with DCM (3x) and DMF (3x) to remove excess base.

    • Step 2c: Amino Acid Coupling:

      • In a separate vial, pre-activate the next Boc-amino acid (3 equivalents based on resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate for 1-2 hours at room temperature.

      • Perform a qualitative test (e.g., Kaiser test) to confirm complete coupling. If incomplete, repeat the coupling step.

      • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Step 2 for all amino acids in the sequence.

  • Final Cleavage and Deprotection:

    • CAUTION: This step involves anhydrous HF, which is extremely hazardous. Perform only in a dedicated, properly functioning HF apparatus with appropriate personal protective equipment.

    • Dry the peptide-resin completely under vacuum.

    • Place the resin in the HF reaction vessel with a stir bar. Add anisole (1.0 mL per gram of resin) as a scavenger.

    • Cool the vessel to -5 to 0°C.

    • Carefully distill a calculated amount of HF into the vessel.

    • Stir the mixture at 0°C for 1-1.5 hours. This cleaves the peptide from the resin and removes the 2-chloro-Z and other side-chain protecting groups.

    • Evaporate the HF under a stream of nitrogen.

  • Peptide Precipitation and Purification:

    • Wash the residue with cold diethyl ether to precipitate the crude peptide and remove organic scavengers.

    • Centrifuge, decant the ether, and repeat the wash.

    • Dry the crude peptide pellet.

    • Dissolve the peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient (e.g., water/ACN with 0.1% TFA).

    • Lyophilize the pure fractions.

  • Characterization:

    • Confirm the identity and purity of the final peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.

Protocol 2: Enzyme Inhibition Assay (Example: Trypsin)

This protocol determines the inhibitory potency (IC50) and mechanism of the synthesized peptide against trypsin.

Materials & Reagents:

  • Purified Trypsin

  • Chromogenic substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0

  • Synthesized inhibitor peptide

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl.

    • Prepare a 10 mM stock solution of the inhibitor peptide in DMSO. Create serial dilutions in assay buffer.

    • Prepare a 1 mM stock solution of L-BAPNA in DMSO.

  • IC50 Determination:

    • In a 96-well plate, add 50 µL of assay buffer to all wells.

    • Add 10 µL of varying concentrations of the inhibitor peptide. For the control (100% activity), add 10 µL of assay buffer with a corresponding percentage of DMSO.

    • Add 20 µL of the trypsin solution to initiate the reaction. Mix and incubate for 10 minutes at 37°C.

    • Add 20 µL of the L-BAPNA substrate to all wells to start the reaction.

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction velocity (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Calculate the percent inhibition for each concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor].

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Mechanism of Inhibition (Lineweaver-Burk Plot):

    • To determine if the inhibition is competitive, perform the assay with varying substrate (L-BAPNA) concentrations at several fixed inhibitor concentrations (e.g., 0, 0.5 x Ki, 1 x Ki, 2 x Ki, where Ki is estimated from the IC50).

    • Plot 1/Velocity vs. 1/[Substrate].

    • Analyze the plot: In competitive inhibition, the lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases with inhibitor concentration).[13][14]

inhibition_plots x_axis_start -1/Km x_axis_end x_axis_start->x_axis_end 1/[S] y_axis_start y_axis_end y_axis_start->y_axis_end 1/V no_inhibitor No Inhibitor inhibitor + Competitive Inhibitor y_intercept x_intercept_no_I x_intercept_no_I->y_intercept Vmax unchanged Km increases x_intercept_I x_intercept_I->y_intercept

Caption: Lineweaver-Burk plot showing competitive inhibition.

Trustworthiness & Field-Proven Insights

  • Scavenger Choice is Critical: During HF cleavage, the generated tert-butyl and benzyl cations are highly reactive.[8] Anisole is a standard scavenger, but for peptides containing sensitive residues like Cys or Met, a more complex scavenger cocktail (e.g., the "Reagent K") may be necessary to prevent side-product formation.

  • Monitoring Coupling: The Kaiser test is reliable for primary amines but gives a false negative for proline. For couplings to proline, a different test (e.g., chloranil test) should be used to verify completion.

  • Purity is Paramount: Impurities in the final peptide, such as deletion sequences or incompletely deprotected products, can significantly impact the measured inhibitory activity. Always use highly purified peptide (>95%) for biological assays, confirmed by mass spectrometry.

  • Solubility Issues: The final, deprotected peptide may have limited solubility in aqueous buffers. Initial dissolution in a small amount of DMSO or acid (like acetic acid) before dilution into the final assay buffer is a common practice.

By leveraging the unique chemical properties of Boc-Orn(2-chloro-Z)-OH, researchers can rationally design and synthesize potent, targeted enzyme inhibitors, advancing the frontier of peptide-based therapeutics.

References

  • Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. Current Medicinal Chemistry. [Link]

  • Peterlin-Masic, L., & Kikelj, D. (2006). Arginine mimetic structures in biologically active antagonists and inhibitors. PubMed. [Link]

  • Peterlin Mašič, L., & Kikelj, D. (2006). Arginine Mimetic Structures in Biologically Active Antagonists and Inhibitors. ResearchGate. [Link]

  • Unknown Author. Protecting Groups in Peptide Synthesis: A Detailed Guide. Source Not Available.
  • Liskamp, R. M., et al. (1998). The asymmetric synthesis of arginine mimetics: derivatives of (S)-2-, 3- and 4-amidinophenylalanine suitable for incorporation into enzyme inhibitors and/or peptides. PubMed. [Link]

  • Aapptec Peptides. Boc-Orn(2-Cl-Z)-OH [118554-00-0]. Aapptec Peptides. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Wang, L., et al. (Year Not Specified). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring. PMC. [Link]

  • Nowick Laboratory. (Version 1.7.2). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. Nowick Laboratory. [Link]

  • Al-Saffar, N. M., & Al-Obaidi, A. (Year Not Specified). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Longdom Publishing. [Link]

  • Wikipedia. Protecting group. Wikipedia. [Link]

  • Abdel-Monem, M. M., et al. (Year Not Specified). Analogues of Ornithine as Inhibitors of Ornithine Decarboxylase. New Deductions Concerning the Topography of the Enzyme's Active Site. PubMed. [Link]

  • Hunt, I. Ch27: Peptide synthesis. University of Calgary. [Link]

  • Shallow, C. R., et al. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. [Link]

  • Shultz, M. D. (2025). Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. ACS Publications. [Link]

  • PubChem. (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid. PubChem. [Link]

  • Khan Academy. Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • Gasser, G., et al. (2011). Consecutive Enzymatic Modification of Ornithine Generates the Hydroxamate Moieties of the Siderophore Erythrochelin. ACS Publications. [Link]

  • Unknown Author. (Year Not Specified). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC. [Link]

  • Johnson, S. (2025). Investigating Enzyme Kinetics and Their Applications in Biotechnology. Biotechnology and Applied Biochemistry. [Link]

  • LibreTexts Chemistry. (2022). 2.5: Enzyme Kinetics and Inhibition. Chemistry LibreTexts. [Link]

  • Raj, M. (2018). Kinetics of enzyme inhibition. ResearchGate. [Link]

  • MIT OpenCourseWare. Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of Boc-Orn(2-chloro-Z)-OH in SPPS

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks associated with sterically hindered amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks associated with sterically hindered amino acids. One of the most notorious culprits in Boc-SPPS is Boc-Orn(2-chloro-Z)-OH .

While ornithine is a standard diamino acid, the addition of the bulky 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group on the delta-amine introduces severe steric hindrance. When coupled with sequence-dependent aggregation, this often leads to incomplete acylation, deletion sequences, and ultimately, catastrophic yield loss[1].

This guide provides a mechanistic troubleshooting framework and self-validating protocols to ensure near-100% coupling efficiency for this challenging derivative.

Part 1: Diagnostic Workflow

To maintain scientific integrity, every SPPS cycle must be treated as a self-validating system. You should never proceed to the next deprotection step without analytical confirmation of coupling completion.

SPPS_Workflow N1 Initiate Boc-Orn(2-Cl-Z)-OH Coupling Cycle N2 Perform Kaiser Test (Ninhydrin Assay) N1->N2 N3 Evaluate Resin/Solution Color N2->N3 N4 Colorless / Yellow (Complete Coupling) N3->N4 Negative N5 Blue / Purple (Incomplete Coupling) N3->N5 Positive N9 Proceed to Next TFA Deprotection N4->N9 N6 Perform Double Coupling (HATU/DIEA + ISN) N5->N6 N7 Repeat Kaiser Test N6->N7 N8 Cap with Acetic Anhydride (Prevent Deletion Sequences) N7->N8 Positive N7->N9 Negative N8->N9

Figure 1: Diagnostic workflow for monitoring and resolving incomplete coupling in SPPS.

Part 2: Mechanistic Troubleshooting & FAQs

Q1: Why does coupling efficiency drop so dramatically specifically at the Boc-Orn(2-chloro-Z)-OH residue? A1: The root cause is twofold: steric hindrance and kinetic competition[1]. The 2-Cl-Z group is exceptionally bulky. When the activated Boc-Orn(2-chloro-Z)-OH approaches the resin-bound peptide, this bulk physically shields the electrophilic carbonyl carbon from nucleophilic attack by the N-terminal amine. Furthermore, if the growing peptide chain is in a hydrophobic region, it is highly prone to forming intermolecular β -sheets (aggregation)[1]. Aggregation physically collapses the resin pores, excluding reagents and dropping coupling efficiency to near zero.

Q2: Which coupling reagent system is optimal for overcoming the steric bulk of the 2-Cl-Z group? A2: Standard carbodiimide chemistry (e.g., DIC/HOBt) is kinetically too slow for highly hindered derivatives and often results in incomplete coupling[2]. To overcome the activation energy barrier, you must switch to a highly reactive uronium-based reagent like HATU in the presence of DIEA [3]. HATU generates an O-(7-azabenzotriazol-1-yl) active ester, which utilizes a neighboring-group effect (via the nitrogen atom in the pyridine ring) to drastically accelerate the acylation of hindered amines[3].

Table 1: Quantitative Comparison of Coupling Reagent Systems for Hindered Amines

Coupling Reagent SystemActivation Time (min)Typical Coupling Time (min)Efficiency on Hindered AminesEpimerization RiskRelative Cost
DIC / HOBt 1060 - 120Low to ModerateLowLow
DIC / OxymaPure 530 - 60HighVery LowLow
HATU / DIEA 1 - 210 - 30Very HighModerateHigh

Q3: How does the "In Situ Neutralization" (ISN) protocol prevent aggregation during the Ornithine coupling? A3: In traditional Boc-SPPS, the TFA salt of the N-terminal amine is neutralized with a base prior to the addition of the activated amino acid. However, unprotonated, uncoupled peptides aggregate extremely rapidly. The in situ neutralization (ISN) protocol, pioneered by Kent and Alewood, eliminates the separate neutralization step[4]. Instead, neutralization occurs simultaneously with coupling by adding an excess of DIEA directly with the HATU-activated Boc-Orn(2-chloro-Z)-OH[5]. This traps the free amine immediately upon neutralization, kinetically outcompeting β -sheet formation and ensuring high-yield assembly[6].

Q4: What corrective actions should I take if the Kaiser test remains positive after a double coupling? A4: A persistent positive (blue/purple) Kaiser test indicates severe, intractable aggregation[7]. Do not proceed to the next cycle, as this will generate deletion sequences that are chromatographically inseparable from the target peptide[1]. Instead:

  • Solvent Disruption: Switch the coupling solvent from pure DMF to a more chaotropic mixture like NMP or DCM/DMF to disrupt hydrogen bonding[8].

  • Thermal Agitation: Utilize microwave-assisted SPPS (e.g., 75°C) to provide the kinetic energy required to break β -sheet aggregates[9].

  • Capping: If unreacted amines persist, you must cap the sequence using acetic anhydride. This terminates the failed chains, ensuring they remain significantly shorter than the full-length product for easy HPLC removal[8].

Part 3: Validated Experimental Methodologies

Protocol 1: High-Efficiency ISN Coupling of Boc-Orn(2-chloro-Z)-OH

This protocol utilizes excess reagents and rapid kinetics to drive the acylation of the hindered ornithine derivative to completion.

  • TFA Deprotection: Treat the resin with neat TFA (or 50% TFA/DCM) for 1 minute, drain, and repeat with a fresh TFA solution for 5 minutes to quantitatively remove the Boc group from the preceding residue[5].

  • Flow Wash: Wash the resin with DMF continuously for 45 seconds under vacuum. This removes excess TFA while leaving the N-terminal amine safely protonated as a TFA salt, preventing premature aggregation[5].

  • Pre-activation: In a separate vial, dissolve 5 equivalents of Boc-Orn(2-chloro-Z)-OH and 5 equivalents of 0.5 M HATU in DMF. Allow to pre-activate for exactly 1 to 2 minutes[6].

  • In Situ Neutralization: Add 8 equivalents of DIEA to the activated amino acid mixture, and immediately transfer the entire solution to the reaction vessel containing the resin[6].

  • Coupling: Agitate the reaction mixture at room temperature for 20 to 30 minutes.

  • Resin Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (3 × 1 min) to remove excess reagents and urea byproducts.

Protocol 2: Quantitative Kaiser Test (Ninhydrin Assay)

This self-validating assay detects free primary amines. A negative result is required before proceeding to the next synthesis cycle[10].

  • Reagent Preparation: Ensure you have fresh stocks of Solution A (80% Phenol in ethanol), Solution B (KCN in aqueous pyridine), and Solution C (6% Ninhydrin in ethanol)[11].

  • Sampling: Extract approximately 4-5 mg of resin beads from the reaction vessel. Wash the beads 3 times with ethanol to completely remove residual DMF, which can cause false positives[11].

  • Reaction: Transfer the washed beads to a small glass test tube. Add 2 to 3 drops of Solution A, Solution B, and Solution C[11].

  • Thermal Development: Mix well and heat the tube at 100–120°C for exactly 5 minutes[10].

  • Optical Interpretation:

    • Colorless/Yellow beads and solution: Coupling is complete (No free primary amines). Proceed to the next cycle[7].

    • Blue/Purple beads and solution: Coupling is incomplete. Execute a double coupling protocol immediately[7].

Sources

Optimization

Technical Support Center: Troubleshooting Boc-Orn(2-chloro-Z)-OH Deprotection

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with peptide chemists facing unexpected impurities during the synthesis of ornithine-containing peptides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. As a Senior Application Scientist, I frequently consult with peptide chemists facing unexpected impurities during the synthesis of ornithine-containing peptides. This guide provides a mechanistic deep-dive into the side reactions associated with Boc-Orn(2-Cl-Z)-OH and offers field-validated protocols to ensure high-purity syntheses.

Mechanistic Overview: The Dual-Deprotection Challenge

In standard Boc/Bzl solid-phase peptide synthesis (SPPS), incorporating Boc-Orn(2-Cl-Z)-OH requires navigating two orthogonal deprotection events (1[1],2[2]). The α -amine is temporarily protected by the tert-butyloxycarbonyl (Boc) group, which is removed iteratively using trifluoroacetic acid (TFA) (3[3]). Meanwhile, the δ -amine is semi-permanently protected by the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

The Causality of Protecting Group Selection: Why use 2-Cl-Z instead of standard Z (benzyloxycarbonyl)? The ortho-chloro substitution exerts a strong electron-withdrawing inductive effect. This destabilizes the incipient benzyl carbocation transition state during acidolysis, significantly raising the activation energy required for cleavage. Consequently, 2-Cl-Z is highly stable to the repeated 50% TFA treatments required for Boc removal (4[4]). However, this robust stability necessitates extremely strong acids (e.g., anhydrous HF or TMSOTf) for final cleavage, which introduces severe risks of electrophilic alkylation if not properly managed (5[5]).

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing +56 Da or +124 Da mass adducts in my final peptide?

  • Root Cause: These adducts are the direct result of electrophilic alkylation during deprotection.

    • +56 Da (tert-Butyl Adduct): During iterative Boc removal with TFA, the Boc group degrades into a tert-butyl cation ( t -Bu + ) and CO 2​ (6[6], 7[7]). If unscavenged, t -Bu + will alkylate electron-rich side chains like Tryptophan (Trp), Tyrosine (Tyr), and Methionine (Met).

    • +124 Da (2-Chlorobenzyl Adduct): During final cleavage with anhydrous HF, the 2-Cl-Z group is cleaved via an S N​ 1 mechanism, generating the highly reactive 2-chlorobenzyl cation. This potent electrophile aggressively attacks nucleophilic residues (5[5], 8[8]).

  • Solution: Implement a robust scavenger strategy. Scavengers act as sacrificial nucleophiles, trapping the carbocations via Friedel-Crafts alkylation or sulfonium ion formation before they can react with the peptide resin (9[9]).

FAQ 2: I am seeing branched peptide impurities originating at the Ornithine residue. How is this happening?

  • Root Cause: Premature deprotection of the 2-Cl-Z group. While 2-Cl-Z is highly stable to TFA, extended exposure (e.g., leaving the resin in TFA overnight or running an excessive number of synthesis cycles) can lead to trace cleavage. The liberated δ -amine of Ornithine then acts as a nucleophile during the next amino acid coupling step, creating a branched peptide sequence.

  • Solution: Strictly control TFA exposure times. Use a standardized 20-minute deprotection window and never leave peptidyl-resin sitting in acidic cleavage cocktails longer than necessary.

Quantitative Data & Scavenger Selection

Table 1: Carbocation Generation and Target Residues

Protecting GroupCleavage ReagentReactive Intermediate GeneratedSusceptible Amino AcidsMass Shift (Adduct)
α -Boc 50% TFA in DCMtert-butyl cation ( t -Bu + )Trp, Tyr, Met, Cys+56 Da
δ -(2-Cl-Z) Anhydrous HF2-chlorobenzyl cationTrp, Tyr, Met, Cys+124 Da

Table 2: Scavenger Selection Guide for HF Cleavage

ScavengerPrimary FunctionRecommended Conc. (v/v)Mechanistic Notes
Anisole Traps 2-chlorobenzyl and t -butyl cations5 - 10%Standard aromatic scavenger for Boc/Bzl chemistry.
p-Cresol Highly effective for 2-chlorobenzyl cations4 - 5%Often used in combination with anisole or thiols.
Thioanisole Accelerates cleavage, traps carbocations5%Essential if Met or Cys are present in the sequence.
Ethanedithiol (EDT) Prevents oxidation, traps t -butyl cations1 - 2.5%Pungent odor; traps cations via stable thioether formation.
Visualizing the Deprotection Pathways

G Start Boc-Orn(2-Cl-Z)-Peptide-Resin BocDeprot Boc Deprotection (50% TFA) Start->BocDeprot tBuCation t-Butyl Cation BocDeprot->tBuCation FinalCleavage Final Cleavage (Anhydrous HF) BocDeprot->FinalCleavage Elongation Complete SideRxn1 Alkylation (Trp, Tyr, Met) tBuCation->SideRxn1 Unscavenged Scav1 Quenched by TIS/EDT tBuCation->Scav1 Scavenged ClBenzylCation 2-Chlorobenzyl Cation FinalCleavage->ClBenzylCation PurePeptide Target Deprotected Peptide FinalCleavage->PurePeptide SideRxn2 +124 Da Adducts (Alkylation) ClBenzylCation->SideRxn2 Unscavenged Scav2 Quenched by Anisole/p-Cresol ClBenzylCation->Scav2 Scavenged

Workflow of Boc-Orn(2-Cl-Z)-OH deprotection and scavenger-mediated side reaction prevention.

Field-Validated Experimental Protocols
Protocol 1: Iterative Boc Deprotection (Self-Validating System)
  • Resin Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 10 minutes.

  • Pre-wash: Treat the resin with 50% TFA in DCM (v/v) containing 1% Triisopropylsilane (TIS) for 1 minute to neutralize residual basicity. Drain completely.

  • Deprotection: Add a fresh solution of 50% TFA/DCM/1% TIS. Agitate for exactly 20 minutes at room temperature.

    • Causality mechanism: TIS acts as a hydride donor, instantly quenching the t -Bu + generated during Boc acidolysis, preventing +56 Da adducts on susceptible residues.

  • Washing: Drain and wash the resin thoroughly with DCM (3 x 1 min) and N,N-Dimethylformamide (DMF) (3 x 1 min) to remove all traces of TFA.

  • Validation Checkpoint: Perform a Kaiser ninhydrin test. A dark blue resin indicates successful Boc removal (presence of free primary amines). If the beads are colorless or faint blue, repeat step 3.

Protocol 2: Final HF Cleavage and 2-Cl-Z Removal

Caution: Anhydrous HF is extremely toxic and corrosive. This protocol must be performed in a dedicated, specialized HF cleavage apparatus.

  • Preparation: Transfer the dried peptidyl-resin to a Teflon HF cleavage vessel.

  • Scavenger Cocktail Addition: For every 1 gram of resin, add 1.0 mL of Anisole and 0.5 mL of p-Cresol (5[5], 8[8], 9[9]).

    • Causality mechanism: This high concentration of nucleophilic aromatic rings guarantees that the 2-chlorobenzyl cation generated from the 2-Cl-Z group will undergo Friedel-Crafts alkylation with the scavengers rather than the target peptide.

  • HF Condensation: Cool the vessel in a dry ice/ethanol bath (-78°C). Condense 10 mL of anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Warm the vessel to 0°C (ice bath) and stir magnetically for 45 to 60 minutes (5[5], 9[9]).

    • Causality mechanism: Maintaining 0°C suppresses the S N​ 1 reaction rate of side-chain alkylation while allowing complete acidolysis of the 2-Cl-Z group and the peptide-resin linker (5[5]).

  • Evaporation: Rapidly evaporate the HF under a high vacuum at 0°C until the resin is dry.

  • Validation & Extraction: Wash the resin with cold anhydrous diethyl ether (3 x 20 mL) to precipitate the peptide and extract the scavengers and alkylated scavenger byproducts (8[8], 9[9]). Extract the deprotected peptide from the resin using 10% aqueous acetic acid, filter, and lyophilize.

Sources

Troubleshooting

Troubleshooting incomplete cleavage of 2-chloro-Z from ornithine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address a specific, persistent challenge in Boc-Solid Phase Peptide Synthesis (Boc-SPPS): the incomple...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address a specific, persistent challenge in Boc-Solid Phase Peptide Synthesis (Boc-SPPS): the incomplete removal of the 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group from ornithine (Orn) or lysine (Lys) side chains.

Rather than a generic troubleshooting list, this guide is structured to walk you through the chemical causality of the problem, diagnostic logic, quantitative parameters, and self-validating protocols to ensure complete deprotection.

Mechanistic Causality: The Chemistry of 2-Cl-Z Resistance

To troubleshoot incomplete cleavage, we must first understand why the 2-Cl-Z group is used and how it behaves under acidic conditions.

In Boc-SPPS, the side-chain protecting groups must withstand the repetitive 50% trifluoroacetic acid (TFA) treatments used to remove the N-alpha Boc group during chain elongation [1]. The standard benzyloxycarbonyl (Z) group is prone to premature cleavage under these conditions. To solve this, the 2-Cl-Z group was engineered. The addition of an ortho-chloro substituent to the benzyl ring exerts a strong electron-withdrawing inductive effect. This destabilizes the benzylic carbocation transition state formed during acidolysis, raising the activation energy required for cleavage.

Because of this engineered stability, 2-Cl-Z is entirely resistant to TFA and "Low HF" (SN2) conditions. It strictly requires highly acidic, "High HF" (SN1) conditions or trifluoromethanesulfonic acid (TFMSA) to force the cleavage [2, 3]. When cleavage fails, it is almost always due to insufficient thermodynamic energy (temperature too low) or inadequate reaction kinetics (time too short).

Diagnostic Workflow

Use the following logical decision tree to identify where your cleavage protocol failed.

G Problem Problem: Incomplete 2-Cl-Z Cleavage CheckAcid Which cleavage acid was used? Problem->CheckAcid AcidTFA 50% TFA or Low HF (HF/DMS) CheckAcid->AcidTFA AcidHF High HF or TFMSA CheckAcid->AcidHF ActionTFA 2-Cl-Z is stable to these. Switch to High HF or TFMSA. AcidTFA->ActionTFA CheckTemp Check Temp & Time AcidHF->CheckTemp TempLow Temp < 0°C OR Time < 45 mins CheckTemp->TempLow TempOK Temp 0-5°C AND Time 60+ mins CheckTemp->TempOK ActionTemp Increase temp to strictly 0-5°C. Extend time to 1-2 hrs. TempLow->ActionTemp ActionScav Check scavengers (Anisole). Check for peptide aggregation. TempOK->ActionScav

Caption: Diagnostic workflow for troubleshooting incomplete 2-Cl-Z cleavage from ornithine.

Quantitative Cleavage Parameters

The table below summarizes the causality between specific cleavage environments and the resulting 2-Cl-Z removal efficiency.

Cleavage ReagentTemperatureTime2-Cl-Z Cleavage EfficiencyMechanistic Note
50% TFA in DCM 25°C30 min0% (Stable) Acid strength insufficient to form the destabilized carbocation [1].
Low HF (HF/DMS 1:3)0°C2 hours< 5% Operates via SN2 mechanism; cannot cleave 2-Cl-Z.
High HF (Standard)-5°C60 min~60 - 80% Kinetics are exponentially slowed below 0°C [2].
High HF (Optimized)0°C to 5°C60 min> 95% Standard threshold for complete SN1 cleavage[3].
High HF (Extended)0°C to 5°C90 - 120 min100% Required for sterically hindered or aggregating sequences.
TFMSA / TFA 25°C90 - 120 min> 90% Viable liquid-phase alternative when HF is unavailable [2].

Self-Validating Experimental Protocols

To guarantee complete deprotection, implement one of the following self-validating protocols. These procedures include built-in checkpoints to ensure the chemical environment is optimized for 2-Cl-Z removal.

Protocol A: Optimized High-HF Cleavage (Gold Standard)

Use this protocol if you have access to a Teflon/Kel-F HF apparatus.

  • Resin Desiccation (Validation Checkpoint): Dry the Boc-Orn(2-Cl-Z)-peptide resin thoroughly under high vacuum overnight. Causality: Trace moisture reacts with HF, reducing its effective acidity and halting the SN1 cleavage mechanism.

  • Scavenger Matrix Setup: Transfer the resin to the Teflon reaction vessel. Add anisole (10% v/v relative to the final HF volume). Causality: Anisole acts as a highly nucleophilic trap for the highly reactive 2-chlorobenzyl carbocations, preventing them from re-alkylating the ornithine side chain or other sensitive residues (e.g., Tyr, Trp) [3].

  • HF Distillation: Cool the reaction vessel in a dry ice/methanol bath (-78°C). Distill anhydrous HF into the vessel (standard ratio: 10 mL HF per 0.2 mmol resin).

  • Thermal Regulation (Critical Step): Transfer the vessel to a standard ice-water bath. Strictly maintain the temperature between 0°C and 5°C. Stir for 60 to 120 minutes. Causality: Cleavage of 2-Cl-Z at temperatures lower than 5°C can be impractically slow [2]. If your chiller is set to -5°C, the 2-Cl-Z group will likely remain intact.

  • Workup: Evaporate the HF rapidly under a stream of nitrogen. Precipitate the crude peptide using cold diethyl ether, centrifuge, and wash the pellet three times with ether to remove scavengers.

Protocol B: TFMSA Cleavage (HF-Free Alternative)

Use this protocol if your sequence lacks Cys(Bzl) or Arg(NO2), and you do not have an HF apparatus.

  • Resin Swelling: Place 250 mg of thoroughly dried peptide resin in a round-bottom flask with a magnetic stir bar. Swell in a minimal amount of dichloromethane (DCM).

  • Scavenger Addition: Add 500 mg of pentamethylbenzene and 600 µL of thioanisole to 10 mL of TFA. Add this mixture to the resin.

  • Acid Activation: Slowly, dropwise, add 1.0 mL of Trifluoromethanesulfonic acid (TFMSA) while stirring. Causality: TFMSA is a superacid capable of driving the SN1 deprotection without the need for specialized HF equipment.

  • Reaction: Stir at room temperature (25°C) for 90 to 120 minutes.

  • Workup: Filter the resin, wash with a small volume of TFA, and precipitate the combined filtrates into a 10-fold volume of cold diethyl ether.

Frequently Asked Questions (FAQs)

Q: I ran a standard HF cleavage at -5°C for 45 minutes, but mass spectrometry shows a +168 Da adduct on my peptide. What happened? A: The +168 Da mass shift corresponds exactly to the intact 2-Cl-Z group. Cleavage of 2-Cl-Z is highly temperature-dependent. At -5°C, the reaction kinetics are simply too slow to overcome the activation energy barrier of the destabilized carbocation. You must raise the temperature to 0°C–5°C and extend the reaction time to at least 60 minutes.

Q: Can I use TMSOTf instead of HF or TFMSA to cleave 2-Cl-Z? A: Yes, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA can cleave 2-Cl-Z, but it is generally less efficient than HF or TFMSA for sterically hindered ornithine residues. If you must use TMSOTf, you will likely need to extend the reaction time up to 2 hours and ensure the presence of strong scavengers like pentamethylbenzene.

Q: My sequence has multiple Orn(2-Cl-Z) and Arg(Tos) residues. I cleaved at 0°C for 60 minutes, but deprotection is still incomplete. What is the next step? A: Both 2-Cl-Z and the Tosyl (Tos) group on Arginine are notoriously slow to cleave. Furthermore, highly basic or hydrophobic sequences can aggregate on the resin, shielding the protecting groups from the acid. Extend your High HF cleavage time to 2 hours at 5°C. Ensure your resin was properly swollen and that your stirring mechanism is vigorously agitating the resin beads.

References

  • Muttenthaler, M., et al. "Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis." Nature Protocols 10, 1067–1083 (2015). Available at:[Link]

Optimization

Technical Support Center: Optimizing Solvent Mixtures for Boc-Orn(2-chloro-Z)-OH

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges during Solid-Phase Peptide Synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility challenges during Solid-Phase Peptide Synthesis (SPPS). Here, we address the specific physicochemical hurdles of working with Boc-Orn(2-chloro-Z)-OH , an orthogonally protected amino acid notorious for its high lipophilicity and tendency to aggregate.

Diagnostic Troubleshooting Workflow

Before adjusting your synthesizer protocols, follow this logical decision tree to diagnose and resolve solubility failures.

SolubilityWorkflow Start Weigh Boc-Orn(2-chloro-Z)-OH Target: 0.5 M TestDCM Test 100% DCM Start->TestDCM Check1 Soluble? TestDCM->Check1 TestNMP Test NMP or DCM:DMF (1:1) Check1->TestNMP No AddReagents Add Coupling Reagents (e.g., DIC/Oxyma) Check1->AddReagents Yes Check2 Soluble? TestNMP->Check2 Check2->AddReagents Yes Optimize Add 10% DMSO or Gentle Sonication Check2->Optimize No Check3 Precipitation? AddReagents->Check3 Check3->Optimize Yes Success Proceed to SPPS Check3->Success No Optimize->TestNMP Retry

Workflow for troubleshooting Boc-Orn(2-chloro-Z)-OH solubility in SPPS.

Frequently Asked Questions (FAQs)

Q1: Why does Boc-Orn(2-chloro-Z)-OH precipitate in standard DCM during automated Boc-SPPS?

Answer: In standard Boc-SPPS, Dichloromethane (DCM) is traditionally favored because it provides optimal swelling for polystyrene-based resins and is unreactive to Trifluoroacetic acid (TFA) . However, Boc-Orn(2-chloro-Z)-OH contains two bulky, highly lipophilic protecting groups: the tert-butyloxycarbonyl (Boc) on the α -amine and the 2-chlorobenzyloxycarbonyl (2-Cl-Z) on the δ -amine.

The Causality: In a non-polar solvent like pure DCM, the lack of hydrogen-bond accepting capability allows the free carboxylic acid and urethane NH groups to form strong intermolecular hydrogen bonds. This leads to rapid aggregation and precipitation. To disrupt these interactions, a polar aprotic solvent with high hydrogen-bond accepting capacity (like DMF or NMP) is required to solvate the hydrophobic moieties.

Q2: What is the optimal solvent mixture for preparing 0.5 M stock solutions of this amino acid?

Answer: The optimal solvent depends on your specific synthesizer's fluidics and the resin being used. While pure N-methylpyrrolidone (NMP) is highly effective at preventing aggregation for hydrophobic sequences , binary mixtures often provide the best balance of solubility and resin swelling.

Table 1: Quantitative Comparison of Solvent Mixtures for 0.5 M Boc-Orn(2-chloro-Z)-OH

Solvent SystemSolubilization CapacityResin Swelling (Polystyrene)Stability over 24hRecommendation
100% DCM Low (<0.2 M)ExcellentHighNot recommended for stock solutions.
DCM:DMF (1:1) Moderate (~0.4 M)GoodModerateGood starting point for manual synthesis.
100% DMF High (>0.5 M)ModerateLow (amine degradation)Standard for automated synthesizers.
100% NMP Very High (>0.5 M)ModerateModerateBest for highly hydrophobic peptides.
NMP:DMSO (9:1) MaximumPoorModerateUse only for severe aggregation cases.
Q3: I achieved complete dissolution in NMP, but precipitation occurred immediately after adding coupling reagents (DIC/HOBt). How do I resolve this?

Answer: This is a classic case of activation-induced precipitation. When Boc-Orn(2-chloro-Z)-OH reacts with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), it forms an OBt active ester.

The Causality: The formation of the active ester removes the free carboxylic acid's ability to act as a hydrogen bond donor. This drastically alters the molecule's dipole moment, making it even more hydrophobic than the free acid, causing it to crash out of solution.

Resolution:

  • Switch Additives: Replace HOBt with Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Oxyma active esters generally exhibit superior solubility in NMP/DMF mixtures.

  • Solvent Adjustment: Introduce 10-20% DCM into your NMP solution just before activation. The mixed solvent system disrupts the crystalline lattice of the active ester.

Q4: Can I use greener solvent alternatives to DMF and NMP for dissolving Boc-Orn(2-chloro-Z)-OH?

Answer: Yes. Due to REACH regulations classifying DMF and NMP as Substances of Very High Concern (SVHC), the industry is shifting toward greener alternatives . Recent studies demonstrate that binary mixtures such as 2-Methyltetrahydrofuran (2-MeTHF) with DMSO (9:1) or N-butylpyrrolidinone (NBP) can successfully solvate heavily protected amino acids and even outperform DMF in maintaining solubility during difficult couplings .

Standard Operating Procedures (SOPs)

Do not rely on trial-and-error inside your automated synthesizer. Use the following self-validating protocol to ensure your solvent system will remain stable throughout the coupling cycle.

Protocol: Step-by-Step Solvent Optimization & Mock Activation Assay

Objective: To empirically validate the solubility of Boc-Orn(2-chloro-Z)-OH and its active ester prior to committing to a full SPPS run.

Step 1: Baseline Solubilization

  • Weigh exactly 183.2 mg of Boc-Orn(2-chloro-Z)-OH (0.5 mmol) into a clean, dry 5 mL glass vial.

  • Add 1.0 mL of your primary solvent candidate (e.g., 100% NMP) to achieve a 0.5 M concentration.

  • Vortex vigorously for 60 seconds.

  • Check: If particulate matter remains, sonicate for 3 minutes at 30°C. If it still does not dissolve, discard and restart Step 1 using a more polar mixture (e.g., NMP:DMSO at 9:1).

Step 2: The "Mock Activation" (Self-Validation Step) Crucial Context: Solubilizing the free acid is only half the battle; the active ester must also remain soluble.

  • To the clear 0.5 M solution from Step 1, add 0.5 mmol of your coupling additive (e.g., 71 mg of Oxyma Pure). Vortex until dissolved.

  • Add 0.5 mmol of your coupling reagent (e.g., 78 µL of DIC).

  • Vortex for 15 seconds to initiate activation.

Step 3: Observation & Validation

  • Let the vial stand undisturbed at room temperature for 30 minutes (simulating the maximum duration of a standard coupling cycle).

  • Causality Check:

    • Pass: If the solution remains optically clear, the solvent system is validated. The active ester is stable, and you may proceed to load the synthesizer.

    • Fail: If the solution turns cloudy or forms a gel, the active ester is insoluble. You must return to Step 1 and adjust your solvent system (e.g., by adding 10% DCM to disrupt the hydrophobic packing).

References

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent Biotage URL:[Link]

  • Evaluation of greener solvents for solid-phase peptide synthesis Green Chemistry Letters and Reviews (Taylor & Francis) URL:[Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning ChemRxiv URL:[Link]

Troubleshooting

Resolving peptide aggregation issues with Boc-Orn(2-chloro-Z)-OH

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with sequence stalling and peptide aggreg...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is specifically engineered for researchers and drug development professionals dealing with sequence stalling and peptide aggregation induced by the incorporation of Boc-Orn(2-chloro-Z)-OH .

Below, you will find a diagnostic framework, mechanistic troubleshooting FAQs, quantitative data, and self-validating experimental protocols to resolve these specific synthetic bottlenecks.

Phase 1: Diagnostic Framework

Before altering your synthesis chemistry, you must accurately diagnose whether the coupling failure is due to macroscopic resin aggregation or localized steric hindrance. Use the workflow below to isolate the root cause.

G Start Coupling Failure at Boc-Orn(2-Cl-Z)-OH Check Perform Resin Swelling Test Start->Check Agg Resin Shrinkage (Aggregation) Check->Agg Yes Steric Normal Swelling (Steric Hindrance) Check->Steric No Action1 Apply Chaotropic Salts (e.g., 0.8M NaClO4) Agg->Action1 Action2 Switch to HATU/DIEA In Situ Neutralization Steric->Action2 Validate Validate via Kaiser Test & Micro-Cleavage MS Action1->Validate Action2->Validate

Diagnostic workflow for resolving Boc-Orn(2-Cl-Z)-OH coupling failures.

Phase 2: Mechanistic FAQs & Troubleshooting

Q1: Why does the introduction of Boc-Orn(2-chloro-Z)-OH frequently trigger sudden peptide aggregation? A1: Peptide aggregation in SPPS is primarily driven by the formation of intermolecular hydrogen bonds, leading to stable β-sheet structures between growing peptide chains on the solid support[1]. The 2-chloro-Z (2-chlorobenzyloxycarbonyl) protecting group on the ornithine δ-amine is highly hydrophobic and sterically demanding. When incorporated into a sequence, it alters the solvation dynamics of the peptide-resin matrix. The poor solvation of this bulky hydrophobic domain forces the peptide chains to interact with each other rather than the solvent, collapsing the resin and physically burying the reactive N-terminus[2].

Q2: How do I differentiate between aggregation and steric hindrance? A2: Both issues result in incomplete coupling, but their root causes require different solutions. Aggregation is a macroscopic physical collapse of the peptide-resin matrix, which can be diagnosed by observing a failure of the resin to swell in standard solvents like DMF or DCM[2]. Steric hindrance is a localized issue where the bulk of the 2-chloro-Z group blocks the incoming amino acid, even while the resin remains fully swollen. To definitively diagnose, perform a solvent swelling test (detailed in Protocol A).

Q3: What solvent modifications disrupt this specific aggregation? A3: If aggregation is confirmed, the hydrogen-bonding network must be chemically disrupted. Washing the resin with chaotropic salts—such as 0.8 M NaClO4, LiCl, or 4 M KSCN in DMF—prior to coupling significantly alters the ionic strength and disrupts intermolecular interactions[3]. Alternatively, employing a "Magic Mixture" consisting of DCM/DMF/NMP (1:1:1) supplemented with 1% Triton X-100 and 2 M ethylene carbonate acts as a powerful chaotropic agent to resolvate the collapsed chains[3].

Q4: How does in situ neutralization prevent aggregation kinetics? A4: In standard Boc-SPPS, the removal of the Boc group with TFA leaves an α-ammonium TFA salt. A separate neutralization step with a base (e.g., DIEA) is typically performed before adding the next amino acid. However, the neutralized, uncharged peptide chains are highly prone to immediate aggregation[4]. In situ neutralization bypasses this vulnerable state by adding the base simultaneously with the highly activated Boc-Orn(2-chloro-Z)-OH (typically activated by HATU or PyBOP). This ensures that the acylation reaction outcompetes the aggregation kinetics, effectively trapping the peptide in its elongated state[4].

Phase 3: Quantitative Data Analysis

To guide your optimization strategy, the following table synthesizes the comparative efficacy of various anti-aggregation interventions when coupling onto or after a Boc-Orn(2-chloro-Z)-OH residue.

StrategyMechanism of ActionAvg. Coupling EfficiencyPrimary Risk / Drawback
Standard Coupling (DIC/HOBt in DMF)Baseline acylation35 - 45%High risk of β-sheet formation and resin collapse.
Chaotropic Salts (0.8M NaClO4 in DMF)Thermodynamic H-bond disruption75 - 85%Salt precipitation at lower temperatures; requires thorough washing.
"Magic Mixture" (DCM/DMF/NMP + Additives)Hydrophobic domain solvation80 - 90%High viscosity; complex reagent preparation.
In Situ Neutralization (HATU/DIEA)Kinetic competition90 - 98%Requires excess equivalents of expensive coupling reagents.

Phase 4: Self-Validating Experimental Protocols

Protocol A: Diagnostic Swelling & Micro-Cleavage Validation

Causality: This protocol establishes a self-validating baseline by physically measuring resin solvation and chemically verifying the sequence mass, ensuring you are treating the correct problem before wasting expensive reagents.

  • Resin Swelling Assessment: Transfer 20 mg of the stalled peptide-resin to a graduated glass syringe equipped with a polyethylene frit.

  • Solvation Test: Add 2 mL of DMF, agitate for 10 minutes, and record the swollen volume. Repeat the process with DCM. A volume reduction of >30% compared to earlier synthesis cycles indicates severe aggregation[2].

  • Micro-Cleavage: Treat 5 mg of the resin with anhydrous HF (or a suitable TFA cleavage cocktail if analyzing a specific fragment) for 1 hour to cleave the peptide from the solid support[5].

  • MS Validation: Analyze the crude cleavage product via MALDI-TOF or LC-MS. The presence of a mass corresponding to the uncoupled sequence confirms the reactive N-terminus is physically inaccessible[6].

Protocol B: In Situ Neutralization Coupling with Chaotropic Salts

Causality: Combining kinetic competition (in situ neutralization) with thermodynamic disruption (chaotropic salts) provides the highest probability of overcoming severe aggregation induced by the hydrophobic 2-chloro-Z group.

  • Preparation: Dissolve Boc-Orn(2-chloro-Z)-OH (4 eq relative to resin loading) and HATU (3.9 eq) in a 0.8 M solution of NaClO4 in DMF[3].

  • Activation: Add DIEA (8 eq) to the amino acid solution. Crucial: Do not wait. The activation is nearly instantaneous, and prolonged standing degrades the highly reactive active ester.

  • Coupling: Immediately add the activated mixture to the TFA-deprotected (but un-neutralized) peptide-resin. Agitate vigorously for 45-60 minutes at room temperature.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all salts and reagents. Perform a Kaiser (ninhydrin) test. A colorless or faint yellow bead indicates >99% coupling efficiency. If the beads remain blue, repeat Steps 1-3[7].

Phase 5: References

Sources

Reference Data & Comparative Studies

Validation

Strategic Incorporation of Ornithine in Solid-Phase Peptide Synthesis: A Comparative Guide to Boc-Orn(2-chloro-Z)-OH vs. Fmoc-Orn(Boc)-OH

Executive Summary & Introduction Ornithine (Orn), a non-proteinogenic homolog of lysine, is a highly versatile building block in the development of cyclic peptides, peptidomimetics, and targeted therapeutic conjugates (1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Introduction

Ornithine (Orn), a non-proteinogenic homolog of lysine, is a highly versatile building block in the development of cyclic peptides, peptidomimetics, and targeted therapeutic conjugates (1)[1]. During Solid-Phase Peptide Synthesis (SPPS), the nucleophilic delta-amino group of ornithine must be strictly protected to prevent unwanted branching and side-chain acylation[1]. The selection of the protecting group strategy—specifically choosing between Boc-Orn(2-chloro-Z)-OH and Fmoc-Orn(Boc)-OH —fundamentally dictates the thermodynamic landscape, scalability, and ultimate success of the synthesis (2)[2].

This guide provides an objective, data-driven comparison of these two dominant SPPS paradigms, detailing the mechanistic causality behind their use and providing self-validating experimental protocols for drug development professionals.

Mechanistic Causality: The Chemistry of Protection

As an application scientist, one must recognize that protecting groups are not merely structural placeholders; they actively define the chemical microenvironment of the resin and the kinetic pathways available during synthesis.

Fmoc-Orn(Boc)-OH: The Paradigm of True Orthogonality

The Fmoc/tBu strategy relies on "true orthogonality," meaning the temporary alpha-amino protecting group and the permanent side-chain protecting group are cleaved by entirely distinct chemical mechanisms (2)[2].

  • Mechanism: The alpha-Fmoc group is removed via a base-catalyzed E1cb mechanism using a secondary amine (typically 20% piperidine)[3]. The tert-butyloxycarbonyl (Boc) group protecting the ornithine delta-amine is completely stable under these alkaline conditions[1].

  • Causality: Because the side-chain Boc group requires a strong acid (TFA) for removal, it remains completely intact during the repeated basic deprotection cycles (4)[4]. This eliminates the risk of premature side-chain exposure, minimizing side reactions and yielding higher crude purities for routine, soluble peptide sequences[2].

Boc-Orn(2-chloro-Z)-OH: Graduated Acid Lability

The classic Boc/Bzl strategy operates on the principle of "graduated acid lability." Both protecting groups are acid-labile, but their removal relies on a vast differential in required acid strength[2].

  • Mechanism: The alpha-Boc group is removed using a moderately strong acid (50% TFA)[2]. To prevent the ornithine side-chain from deprotecting under these conditions, the standard benzyloxycarbonyl (Z) group is modified with an electron-withdrawing 2-chloro substituent (5)[5].

  • Causality: The 2-chloro modification inductively destabilizes the carbocation transition state required for acid cleavage. This renders the 2-Cl-Z group highly resistant to the repetitive TFA treatments[5]. It can only be removed by a hyper-strong acid, such as anhydrous Hydrogen Fluoride (HF), during the final cleavage step (6)[6]. Furthermore, the acidic deprotection step in Boc chemistry protonates the N-terminus; this cationic state actively disrupts interchain hydrogen bonding, preventing aggregation in long or highly hydrophobic sequences[2][6].

Comparative Performance Data

The following table summarizes the quantitative and operational differences between the two derivatives to guide synthetic planning.

ParameterFmoc-Orn(Boc)-OHBoc-Orn(2-chloro-Z)-OH
Orthogonality Type True Orthogonality (Base/Acid)Graduated Acid Lability (Mild Acid/Strong Acid)
Alpha-Deprotection 20% Piperidine in DMF (pH 10–12)50% TFA in DCM (pH 1–2)
Side-Chain Cleavage 90–95% TFA (1–2 hours)Anhydrous HF or TFMSA (0°C, 1 hour)
Aggregation Control Low (Peptide backbone remains neutral)High (Cationic repulsion disrupts beta-sheets)
Typical Crude Purity Generally Higher (>85% for routine peptides)Moderate to High (Superior for >50 amino acids)
Safety & Equipment Standard fume hood compatibleSpecialized Teflon/Kel-F HF apparatus required

Experimental Workflows: Self-Validating Protocols

To ensure rigorous scientific integrity, the following methodologies incorporate self-validating checkpoints (Kaiser tests) to thermodynamically confirm reaction completion before proceeding to the next step.

Protocol A: Fmoc-Orn(Boc)-OH Coupling & Cleavage
  • Resin Swelling: Swell Rink Amide resin in Dimethylformamide (DMF) for 30 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 mins).

    • Validation Checkpoint: Perform a Kaiser test. A positive result (deep blue resin beads) confirms the presence of free primary amines, validating complete Fmoc removal.

  • Coupling: Add 3.0 eq of Fmoc-Orn(Boc)-OH, 3.0 eq of DIC, and 3.0 eq of Oxyma Pure in DMF. Agitate for 60 minutes.

    • Validation Checkpoint: Perform a Kaiser test. A negative result (colorless/yellow beads) confirms complete acylation of the amines.

  • Global Cleavage: Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain Boc group.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: Boc-Orn(2-chloro-Z)-OH Coupling & Cleavage
  • Resin Swelling: Swell PAM or MBHA resin in Dichloromethane (DCM) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20 minutes.

    • Validation Checkpoint: A positive Kaiser test confirms alpha-Boc removal. The 2-Cl-Z group remains fully intact.

  • Coupling: Add 3.0 eq of Boc-Orn(2-chloro-Z)-OH, 3.0 eq of HATU, and 6.0 eq of DIEA in DMF. Agitate for 60 minutes.

    • Validation Checkpoint: A negative Kaiser test confirms complete coupling.

  • Global Cleavage (HF): Transfer the dried resin to a specialized Teflon HF cleavage line. Treat with anhydrous HF containing 10% anisole (as a carbocation scavenger) at 0°C for 1 hour. Caution: HF is highly toxic and corrosive; this step requires specialized training.

  • Isolation: Evaporate the HF under vacuum, extract the cleaved peptide with 10% acetic acid, and lyophilize.

Visualizations

SPPS_Workflow cluster_Fmoc Fmoc-Orn(Boc)-OH Strategy cluster_Boc Boc-Orn(2-Cl-Z)-OH Strategy F_Start Fmoc-Orn(Boc)-OH Coupled to Resin F_Deprotect 20% Piperidine (Base) Removes Alpha-Fmoc F_Start->F_Deprotect F_Elongate Peptide Elongation F_Deprotect->F_Elongate F_Cleave 95% TFA (Mild Acid) Cleaves Resin & Removes Side-Boc F_Elongate->F_Cleave Final_Product Free Ornithine Peptide F_Cleave->Final_Product B_Start Boc-Orn(2-Cl-Z)-OH Coupled to Resin B_Deprotect 50% TFA (Mild Acid) Removes Alpha-Boc B_Start->B_Deprotect B_Elongate Peptide Elongation B_Deprotect->B_Elongate B_Cleave Anhydrous HF (Strong Acid) Cleaves Resin & Removes 2-Cl-Z B_Elongate->B_Cleave B_Cleave->Final_Product

Figure 1: Mechanistic workflow comparing Fmoc and Boc strategies for Ornithine SPPS.

References

  • Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.BenchChem.
  • The Synthesis of Ornithine-Containing Peptides: A Technical Guide to Solid-Phase Peptide Synthesis.BenchChem.
  • Fmoc Amino Acids for SPPS.AltaBioscience.
  • Planning a Peptide Synthesis.AAPPTec.
  • Amino Acid Derivatives for Peptide Synthesis.Peptide.com.
  • Basic Peptides synthesis introduction.LifeTein.

Sources

Comparative

Comparative Stability Guide: 2-Chloro-Z vs. Standard Z Protecting Groups in Peptide Synthesis

Executive Summary In solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl strategy, achieving orthogonal protection of side-chain amines—such as the ϵ -amino group of Lysine or the δ -amino group of Orni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In solid-phase peptide synthesis (SPPS), specifically within the Boc/Bzl strategy, achieving orthogonal protection of side-chain amines—such as the ϵ -amino group of Lysine or the δ -amino group of Ornithine—is a fundamental challenge. The standard benzyloxycarbonyl (Z) group has historically been utilized for this purpose. However, it exhibits critical vulnerabilities to the repetitive trifluoroacetic acid (TFA) treatments required for -Boc deprotection, leading to premature side-chain cleavage and subsequent undesired branching [1].

To engineer a more robust system, the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group was developed. This guide provides an objective, data-driven comparison of these two protecting groups, detailing the mechanistic causality behind their stability differences and providing validated protocols for empirical testing.

Mechanistic Causality: The Inductive Effect of Ortho-Chlorine

As application scientists, we must look beyond empirical observations and understand the underlying physical chemistry. The acidolytic cleavage of benzyl carbamates in 50% TFA proceeds predominantly via an SN​1 mechanism, generating a benzyl carbocation intermediate. The stability of the transition state leading to this carbocation directly dictates the rate of cleavage.

By introducing a highly electronegative chlorine atom at the ortho position of the aromatic ring (creating 2-Cl-Z), a strong inductive electron-withdrawing effect (-I effect) is exerted on the ring. This effect destabilizes the developing positive charge on the benzylic carbon during acidolysis, significantly increasing the activation energy required to break the carbamate bond [2]. Consequently, 2-Cl-Z becomes highly resistant to mild acids like 50% TFA, yet it remains fully cleavable in stronger acids like liquid hydrogen fluoride (HF) via a scavenger-assisted SN​2 mechanism at the end of the synthesis.

Quantitative Stability Analysis

The structural modification from Z to 2-Cl-Z yields a profound difference in kinetic stability. The table below summarizes the apparent first-order rate constants ( k ) for deprotection in 50:50 (v/v) TFA-dichloromethane at 20°C [2].

Protecting GroupStructural ModificationApparent First-Order Rate Constant ( k , 10−8 sec−1 )Estimated Loss per 20-min SPPS Cycle (%)Final Cleavage Reagent
Standard Z None (Hydrogen at ortho)396~0.47%HF, TFMSA
2-Chloro-Z Chlorine at ortho position6.3~0.0075%HF, TFMSA

Data Interpretation: The 2-Cl-Z group is approximately 63 times more stable than the standard Z group in TFA. In a standard 50-residue peptide synthesis (requiring 50 cycles of 20-minute TFA exposure), the cumulative loss of standard Z protection would exceed 20%, leading to massive -branching. In contrast, the cumulative loss for 2-Cl-Z would be less than 0.4%, preserving the integrity of the linear peptide.

Pathway Visualization

SPPS_Stability Start Boc-Lys(Pg)-Peptide-Resin TFA 50% TFA / DCM (Boc Deprotection) Start->TFA Z_Group Standard Z Group (Pg = Z) TFA->Z_Group k = 396 x 10^-8 s^-1 Cl_Z_Group 2-Chloro-Z Group (Pg = 2-Cl-Z) TFA->Cl_Z_Group k = 6.3 x 10^-8 s^-1 Z_Result Premature Cleavage & N-epsilon Branching Z_Group->Z_Result High Acid Lability Cl_Z_Result Side-Chain Intact Linear Elongation Cl_Z_Group->Cl_Z_Result Ortho-Cl Stabilization HF_Cleavage Liquid HF / Anisole (Global Deprotection) Cl_Z_Result->HF_Cleavage Final_Peptide Pure Target Peptide HF_Cleavage->Final_Peptide

Mechanistic workflow demonstrating the stability of 2-Cl-Z versus standard Z during Boc SPPS.

Experimental Validation Protocol: Kinetic Profiling of Acidolysis

To ensure trustworthiness in your own laboratory, do not rely solely on literature values. Use the following self-validating protocol to empirically determine the cleavage rates of protecting groups under your specific environmental conditions.

Step 1: Resin Preparation

  • Action: Synthesize model resin-bound amino acids: Boc-Lys(Z)-O-Resin and Boc-Lys(2-Cl-Z)-O-Resin using standard DIC/HOBt coupling on a Merrifield resin.

  • Causality: Using a single amino acid loaded onto the resin prevents sequence-dependent steric hindrance or secondary structure formation from skewing the kinetic cleavage data.

Step 2: Acidolysis Initiation

  • Action: Suspend 100 mg of each resin in 10 mL of 50:50 (v/v) TFA/Dichloromethane (DCM) in a sealed vessel at exactly 20°C.

  • Causality: A large volumetric excess of TFA ensures pseudo-first-order kinetics, making the acid concentration effectively constant. Strict temperature control is vital because acidolytic cleavage is highly temperature-dependent; fluctuations will invalidate the rate constant calculations.

Step 3: Time-Course Sampling

  • Action: Withdraw 1 mL aliquots of the suspension at predetermined intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Causality: Extended time points are required specifically for the 2-Cl-Z group due to its high stability, ensuring enough degradation occurs to plot a statistically significant trendline.

Step 4: Quenching and Global Cleavage

  • Action: Filter the aliquots, wash the resin thoroughly with DCM, and neutralize with 10% DIEA in DCM. Subject the resin to anhydrous HF containing 10% anisole for 60 min at 0°C.

  • Causality: HF completely cleaves the amino acid from the resin and removes any remaining side-chain protecting groups. The anisole acts as a carbocation scavenger to prevent alkylation of the lysine side chains.

Step 5: Chromatographic Quantification

  • Action: Analyze the cleaved products via analytical RP-HPLC or ion-exchange chromatography. Quantify the ratio of intact Lys(Pg) (which survived the TFA but was cleaved by HF) to free Lysine (which lost its Pg during the TFA treatment).

Step 6: Data Analysis & Self-Validation

  • Action: Plot ln(X0​/Xt​) versus time ( t ), where X0​ is the initial concentration of protected lysine and Xt​ is the concentration at time t .

  • Causality: This serves as a self-validating system. If the cleavage strictly follows first-order kinetics, the resulting plot must be perfectly linear. Any deviation from linearity immediately flags experimental errors, such as reagent depletion or competing side reactions, ensuring the calculated rate constant ( k ) is trustworthy.

Strategic Recommendations

For modern peptide chemists utilizing the Boc/Bzl strategy, 2-Cl-Z should be the default choice for Lysine side-chain protection . The standard Z group should be entirely avoided in SPPS unless synthesizing very short peptides (under 5 residues) where cumulative TFA exposure is negligible. For syntheses requiring even milder conditions or complete orthogonality, researchers should consider transitioning to the Fmoc/tBu strategy, where side-chain protection is entirely stable to the basic conditions used for -deprotection [1].

Sources

Comparative

NMR Characterization of Peptides Containing Boc-Orn(2-chloro-Z)-OH: A Comparative Guide

As peptide therapeutics grow in complexity, the incorporation of non-canonical amino acids like ornithine (Orn) has become a staple for enhancing proteolytic stability and designing constrained cyclic peptides. However,...

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Author: BenchChem Technical Support Team. Date: April 2026

As peptide therapeutics grow in complexity, the incorporation of non-canonical amino acids like ornithine (Orn) has become a staple for enhancing proteolytic stability and designing constrained cyclic peptides. However, ornithine presents a unique synthetic challenge: its δ -amine is highly nucleophilic. If prematurely deprotected during Solid-Phase Peptide Synthesis (SPPS), it rapidly attacks the activated carboxyl group or the peptide backbone to form a stable 6-membered lactam ring (3-amino-2-piperidone)[2, 3].

To prevent this catastrophic chain termination, orthogonal protection is non-negotiable. For Boc-SPPS, Boc-Orn(2-chloro-Z)-OH is the industry standard. This guide objectively compares Boc-Orn(2-chloro-Z)-OH against alternative protecting schemes and provides a self-validating Nuclear Magnetic Resonance (NMR) methodology to confirm structural integrity and the absence of lactam impurities.

Comparative Analysis: The Causality of Protecting Group Selection

In Boc-SPPS, the α -amino group is repeatedly deprotected using 50% Trifluoroacetic acid (TFA). Therefore, the side-chain protecting group must exhibit extreme acid stability until the final global cleavage with anhydrous Hydrogen Fluoride (HF).

Why 2-Chloro-Z Outperforms Standard Z

The standard benzyloxycarbonyl (Z) group is susceptible to premature cleavage during repeated TFA exposure. By introducing an electron-withdrawing chlorine atom at the ortho position of the aromatic ring, the intermediate benzyl carbocation formed during acidolysis is severely destabilized. This inductive effect makes the 2-chloro-Z group approximately 50 times more stable to TFA than the standard Z group [1].

Comparison with Alternatives
Protecting Group Strategy α -Amine ProtectionSide-Chain ProtectionStability in 50% TFA/DCMPrimary Risk FactorCleavage Condition
Boc-Orn(2-chloro-Z)-OH Boc2-chloro-ZHighly Stable (~50x vs Z)Minimal (Requires HF equipment)Anhydrous HF
Boc-Orn(Z)-OH BocZModerately LabilePremature δ -amine deprotection leading to lactam formationAnhydrous HF
Fmoc-Orn(Boc)-OH FmocBocHighly LabileIncompatible with Boc-SPPS (Boc is cleaved by TFA)95% TFA (Fmoc-SPPS)

Data Summary: For Boc-SPPS, Boc-Orn(2-chloro-Z)-OH is the only viable option to ensure high-fidelity synthesis without lactam-induced truncation.

NMR Characterization: Resolving the Ornithine Effect

NMR spectroscopy is the definitive tool for verifying that the 2-chloro-Z group remained intact during synthesis and was successfully removed during final cleavage. The "ornithine effect" dictates that any free δ -amine in close proximity to a carbonyl will favor cyclization [3]. NMR can definitively distinguish between a linear ornithine residue, an intact 2-chloro-Z protected residue, and an ornithine lactam impurity.

Key 1H NMR Chemical Shift Markers (500 MHz, DMSO- d6​ )
Structural FeatureFree Ornithine (ppm)Orn(2-chloro-Z) Protected (ppm)Ornithine Lactam Impurity (ppm)
α -CH ~3.50~3.90 - 4.20~4.00 (Constrained ring)
δ -CH 2​ ~2.80~3.05 (Deshielded by carbamate)~3.15 - 3.30 (Ring CH 2​ )
Aromatic Protons N/A7.20 - 7.50 (Multiplet, 4H)N/A
δ -NH ~7.50 (Broad, NH 3+​ )~7.30 (Triplet, carbamate NH)~7.80 (Sharp, lactam amide NH)

Causality in NMR Interpretation: The presence of a multiplet at 7.20–7.50 ppm confirms the 2-chloro-Z group is still attached. If the peptide has been cleaved but a sharp triplet emerges around 7.80 ppm coupled with a downfield shift of the δ -CH 2​ protons, this is a definitive diagnostic marker that the 6-membered ornithine lactam has formed [2].

Experimental Protocol: Synthesis and NMR Validation

To ensure a self-validating system, the following protocol couples synthesis with immediate 2D-NMR verification.

Step 1: Boc-SPPS and Cleavage
  • Resin Loading: Swell PAM (phenylacetamidomethyl) resin in DCM. Couple the C-terminal amino acid using DIC/HOBt.

  • Deprotection: Treat with 50% TFA in DCM for 2 x 10 minutes to remove the α -Boc group.

  • Coupling: Couple Boc-Orn(2-chloro-Z)-OH (3 eq) using DIC/HOBt (3 eq) and DIEA (6 eq) in DMF for 1 hour.

  • Global Cleavage: Transfer the dried resin to a Teflon-lined HF cleavage apparatus. Treat with anhydrous HF containing 10% anisole (scavenger) at 0°C for 1 hour to simultaneously cleave the peptide from the resin and remove the 2-chloro-Z group.

  • Precipitation: Precipitate the crude peptide in cold ether, centrifuge, and lyophilize.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 2-5 mg of the lyophilized peptide in 600 μ L of DMSO- d6​ or H 2​ O/D 2​ O (9:1).

  • pH Adjustment: If using aqueous solvents, adjust the pH to ~4.5 using dilute TFA- d . Causality: This specific pH minimizes the chemical exchange rate of backbone amide protons with water, allowing for sharp, resolvable amide signals necessary for 2D NOESY cross-peaks[4].

Step 3: 2D NMR Acquisition (TOCSY & NOESY)
  • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 80 ms. This will isolate the complete spin system of the Ornithine side chain ( α -CH β -CH 2​ γ -CH 2​ δ -CH 2​ δ -NH).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with a mixing time of 200-300 ms. Look for sequential dαN​(i,i+1) cross-peaks to confirm the linear peptide backbone. A strong NOE between the Orn δ -NH and its own α -CH, combined with a missing sequential backbone NOE, indicates lactam formation.

Experimental Workflow Visualization

The following diagram illustrates the critical divergence point in Boc-SPPS where protecting group stability dictates the success or failure of the synthesis.

G Start Incorporate Ornithine Derivative TFA Repeated TFA Exposure (Boc Deprotection Cycles) Start->TFA Branch1 Boc-Orn(2-chloro-Z)-OH (Delta-Amine Protected) TFA->Branch1 High Stability Branch2 Boc-Orn(Z)-OH (Premature Deprotection) TFA->Branch2 Labile to TFA HF Anhydrous HF Cleavage (Global Deprotection) Branch1->HF Intact Sequence Lactam 6-Membered Lactam Formation (Synthesis Terminated) Branch2->Lactam Nucleophilic Attack NMR 2D NMR Characterization (Confirm Linear Backbone) HF->NMR

Workflow comparing 2-chloro-Z vs standard Z protection during Boc-SPPS and NMR characterization.

References

  • National Center for Biotechnology Information (NIH/PMC). "Did Amino Acid Side Chain Reactivity Dictate the Composition and Timing of Aminoacyl-tRNA Synthetase Evolution?" PMC. Available at:[Link]

  • MDPI. "NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide." MDPI Molecules. Available at:[Link]

Validation

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Patterns of Boc-Orn(2-chloro-Z)-OH vs. Alternative Ornithine Derivatives

As a Senior Application Scientist, selecting the optimal protected amino acid building block requires balancing synthetic stability with analytical traceability. Ornithine derivatives are critical in the synthesis of ant...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the optimal protected amino acid building block requires balancing synthetic stability with analytical traceability. Ornithine derivatives are critical in the synthesis of antimicrobial peptides and cyclic peptidomimetics. This guide provides an in-depth comparative analysis of Boc-Orn(2-chloro-Z)-OH against its primary alternatives—Fmoc-Orn(Boc)-OH and Boc-Orn(Z)-OH—focusing on their mass spectrometry (MS) fragmentation behaviors, ionization efficiencies, and structural validation protocols.

Mechanistic Causality: The "Why" Behind the Fragmentation

To accurately interpret MS/MS spectra, one must understand the thermodynamic and kinetic drivers governing protecting group dissociation in both solution and the gas phase.

The Boc Group: Gas-Phase vs. Solution-Phase Dynamics

In solution, the removal of the tert-butyloxycarbonyl (Boc) protecting group exhibits a second-order kinetic dependence upon acid concentration, liberating a highly reactive tert-butyl cation and carbon dioxide[1]. However, in the gas phase during Collision-Induced Dissociation (CID), the mechanism shifts. Dissociations of gas-phase cations containing tert-butylcarbamate groups proceed by a kinetically favored, coupled elimination of isobutylene (2-methylpropene) and carbon dioxide[1]. This unimolecular dissociation results in a highly predictable combined neutral loss of exactly 100 Da [2][3].

The Ortho-Chlorine Effect on the Z-Group

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is strategically utilized for side-chain protection of basic residues (like Lysine and Ornithine) in Boc-chemistry SPPS[4][5]. Why add a chlorine atom to the standard benzyloxycarbonyl (Z) group? The electronegative ortho-chlorine atom inductively destabilizes the transition state carbocation formed during acid hydrolysis. This modification makes the 2-Cl-Z group significantly more stable to the repetitive neat trifluoroacetic acid (TFA) treatments required for alpha-amino Boc deprotection[4].

Despite this enhanced solution-phase stability, the 2-Cl-Z group fragments reliably under gas-phase CID. It undergoes urethane cleavage to eject 2-chlorobenzyl alcohol (142 Da) and CO₂ (44 Da), resulting in a characteristic neutral loss of 186 Da .

Matrix Effects in MALDI-TOF

If analyzing these protected derivatives via MALDI-TOF rather than ESI, the matrix choice is critical. Acidic solutions used to facilitate matrix/analyte mixing can cause the premature loss of the acid-labile Boc protecting group[6]. Preparing the analyte in non-acidic solvent systems (e.g., chloroform/methanol) with 2,5-dihydroxybenzoic acid (DHB) affords abundant pseudomolecular ions and suppresses unintended source fragmentation[6].

Gas-Phase Fragmentation Pathway

The following diagram illustrates the hierarchical CID fragmentation pathway of Boc-Orn(2-chloro-Z)-OH, driven by the varying activation energies required to cleave the Boc and 2-Cl-Z groups.

G A Precursor Ion [M+H]+ m/z 401.1 (35Cl) B Fragment 1 [M+H - Boc]+ m/z 301.1 A->B Low CE -100 Da (Isobutylene + CO2) C Fragment 2 [M+H - (2-Cl-Z)]+ m/z 215.1 A->C Med CE -186 Da (2-Cl-BzlOH + CO2) D Fragment 3 [M+H - Boc - (2-Cl-Z)]+ m/z 115.1 B->D High CE -186 Da C->D High CE -100 Da

Gas-phase CID fragmentation pathway of Boc-Orn(2-chloro-Z)-OH showing characteristic neutral losses.

Comparative Performance Data

When selecting a protected Ornithine building block, the MS signature and synthetic stability must be weighed against alternatives. Table 1 outlines the core MS characteristics, while Table 2 compares their operational performance.

Table 1: Structural & MS/MS Characteristics

DerivativeSPPS StrategyExact Mass (Da)Precursor [M+H]⁺ (m/z)Primary CID Neutral Losses
Boc-Orn(2-chloro-Z)-OH Boc/Bzl400.14401.15 / 403.15-100 Da (Boc), -186 Da (2-Cl-Z)
Fmoc-Orn(Boc)-OH Fmoc/tBu454.21455.22-222 Da (Fmoc), -100 Da (Boc)
Boc-Orn(Z)-OH Boc/Bzl366.18367.19-100 Da (Boc), -152 Da (Z)

Table 2: Ionization Efficiency & Analytical Stability

DerivativeESI+ Ionization EfficiencySolution Stability (0.1% TFA)Gas-Phase CID Lability
Boc-Orn(2-chloro-Z)-OH High (Internal Cl-isotope validation)Excellent (Resists premature cleavage)Moderate (Requires >25 eV for Z-loss)
Fmoc-Orn(Boc)-OH Very High (Driven by hydrophobic Fmoc)Moderate (Boc is susceptible to acid)High (Fmoc cleaves easily <20 eV)
Boc-Orn(Z)-OH ModeratePoor (Z-group degrades over time)Moderate

Self-Validating Experimental Protocol: ESI-MS/MS Workflow

To ensure absolute trustworthiness in structural characterization, the following protocol utilizes a self-validating isotopic system . Because Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio, any fragment ion that retains the 2-Cl-Z group will inherently display this 3:1 doublet. If the 2-Cl-Z group is lost, the resulting fragment will collapse into a singlet. This eliminates the need for expensive synthetic stable-isotope labeling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve Boc-Orn(2-chloro-Z)-OH to a final concentration of 10 µM in 50% Methanol / 50% LC-MS grade water. Crucial Causality: Do not add formic acid or TFA. Maintaining a neutral pH prevents the acid-catalyzed, second-order solution-phase degradation of the Boc group prior to ionization[1].

  • ESI Source Tuning: Infuse the sample at 5 µL/min into a high-resolution Q-TOF or Orbitrap mass spectrometer operating in positive ion mode. Set capillary voltage to 3.0 kV and desolvation temperature to 250°C.

  • Precursor Isolation (The Self-Validation Step): Isolate the ³⁵Cl precursor at m/z 401.15. In a separate scan event, isolate the ³⁷Cl precursor at m/z 403.15.

  • Collision Energy (CE) Ramping: Apply CID using nitrogen or argon collision gas. Ramp the CE from 10 eV to 40 eV.

    • At 10-15 eV , observe the isolated loss of the Boc group (-100 Da), yielding m/z 301.15 and 303.15 (maintaining the 3:1 ratio, proving the 2-Cl-Z group is intact)[7].

    • At 25-35 eV , observe the loss of the 2-Cl-Z group (-186 Da), yielding m/z 215.15. Validation Check: This peak will appear as a singlet in both scan events, proving the chlorine-containing moiety has been ejected.

  • Data Synthesis: Map the neutral losses against the theoretical structure to confirm building block integrity prior to SPPS integration.

G S1 1. Sample Prep Neutral pH solvent prevents Boc loss S2 2. ESI Infusion Positive Ion Mode 5 µL/min S1->S2 S3 3. Precursor Isolation m/z 401.1 & 403.1 (3:1 Isotope Ratio) S2->S3 S4 4. CID Activation Ramp CE 10-40 eV S3->S4 S5 5. Spectral Analysis Validate Cl-Isotope Loss S4->S5

Self-validating MS/MS workflow utilizing intrinsic 35Cl/37Cl isotopic ratios for structural confirmation.

References

  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - ResearchGate. Available at: [Link][1]

  • Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry of Hydrophobic Peptides - Analytical Chemistry (ACS Publications). Available at:[Link][6]

  • Accelerated chemical synthesis of peptides and small proteins - PMC - NIH. Available at: [Link][4]

  • Efficient and directed peptide bond formation in the gas phase via ion/ion reactions - PNAS. Available at:[Link][7]

  • Controlled in situ preparation of Ab(1–42) oligomers from the isopeptide ''iso-Ab(1–42)'', physicochemical and... - Ovid. Available at: [Link][5]

Sources

Comparative

Yield and Performance Comparison: Boc-Orn(2-chloro-Z)-OH vs. Boc-Orn(Fmoc)-OH in Peptide Synthesis

As a Senior Application Scientist, I frequently guide research teams through the optimization of complex solid-phase peptide synthesis (SPPS) strategies. When synthesizing ornithine-containing peptides—particularly branc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide research teams through the optimization of complex solid-phase peptide synthesis (SPPS) strategies. When synthesizing ornithine-containing peptides—particularly branched, cyclic, or modified architectures—the choice of side-chain protecting group dictates the entire synthetic workflow.

This guide provides an objective, data-driven comparison of two critical building blocks: Boc-Orn(2-chloro-Z)-OH and Boc-Orn(Fmoc)-OH . By examining the mechanistic causality behind their deprotection profiles, we can establish self-validating protocols that maximize yield and purity.

Mechanistic Causality & Orthogonality Profiles

The fundamental difference between these two reagents lies in their orthogonality relative to the N- α -Boc protecting group.

Boc-Orn(2-chloro-Z)-OH: The Boc-SPPS Workhorse

In standard Boc-SPPS, the α -amino group is protected by a tert-butyloxycarbonyl (Boc) group, which is repeatedly removed using 50% trifluoroacetic acid (TFA). To prevent premature side-chain deprotection during these acidic cycles, the ornithine δ -amino group is protected with a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group.

The Causality: The electron-withdrawing 2-chloro substituent inductively stabilizes the carbamate linkage against TFA. However, this extreme stability necessitates the use of hazardous anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for final cleavage. During HF cleavage, the 2-Cl-Z group generates a highly reactive 2-chlorobenzyl carbocation. Without efficient scavengers (e.g., anisole, p-cresol), this carbocation will alkylate electron-rich residues like Tryptophan or Tyrosine, severely depressing the final yield.

Boc-Orn(Fmoc)-OH: The Orthogonal Enabler

Boc-Orn(Fmoc)-OH employs a true orthogonal protection strategy. The fluorenylmethyloxycarbonyl (Fmoc) group on the δ -amino side chain is completely stable to the strongly acidic conditions (TFA) used for Boc removal, but is rapidly cleaved by weak bases via an E1cB mechanism.

The Causality: Treating the resin with 20% piperidine in DMF selectively removes the Fmoc group, exposing the δ -amino group while the N-terminus remains Boc-protected. This enables on-resin side-chain modifications—such as head-to-tail cyclizations, branching, or fluorophore conjugation—without risking premature cleavage of the peptide from the resin .

Comparative Yield & Performance Data

The following table summarizes the quantitative performance metrics of both building blocks based on standard synthetic protocols and peer-reviewed literature data.

ParameterBoc-Orn(2-chloro-Z)-OHBoc-Orn(Fmoc)-OH
Primary Application Linear peptide synthesis via Boc-SPPSCyclic/branched peptides via orthogonal SPPS
Side-Chain Deprotection Anhydrous HF or TFMSA (Strong Acid)20% Piperidine in DMF (Weak Base)
TFA Stability High (stable to repeated 50% TFA cycles)Absolute (completely stable to TFA)
Typical Crude Yield 60–85% (For linear peptides)15–30% (For purified macrocyclic peptides)
Major Side Reactions Alkylation by 2-chlorobenzyl carbocationBase-catalyzed aspartimide formation (sequence dependent)
Orthogonality Pseudo-orthogonal (requires strong vs. weak acid)Fully orthogonal (acid vs. base)

Note: Yields for Boc-Orn(Fmoc)-OH are typically reported for complex cyclic structures, such as macrocyclic β-sheets, where the overall yield is constrained by the thermodynamic difficulty of the cyclization step rather than the coupling efficiency.

Experimental Workflows & Self-Validating Protocols

Protocol A: Linear Peptide Synthesis using Boc-Orn(2-Cl-Z)-OH

This protocol describes the standard incorporation and deprotection of Boc-Orn(2-Cl-Z)-OH.

  • Coupling : Activate 3.0 equivalents of Boc-Orn(2-Cl-Z)-OH using DIC/HOBt in DMF. Add to the resin-bound peptide and agitate for 60 minutes.

  • N- α Deprotection : Treat the resin with 50% TFA in DCM (1 x 5 min, then 1 x 20 min) to remove the Boc group. The 2-Cl-Z group remains intact.

    • Validation: Complete Boc removal is verified by a positive Kaiser (ninhydrin) test.

  • Neutralization : Wash the resin with 5% DIEA in DMF to neutralize the TFA salt.

  • Chain Elongation : Continue coupling subsequent amino acids.

  • Final Cleavage : Transfer the dried resin to a Teflon HF cleavage apparatus. Add scavengers (10% v/v anisole) and anhydrous HF. Stir at 0°C for 60 minutes to cleave the peptide and remove the 2-Cl-Z group simultaneously.

    • Validation: Analyze the crude product via LC-MS to confirm the absence of +124 Da adducts (indicating successful scavenging of the 2-chlorobenzyl cation).

BocOrn2ClZ N1 Peptide-Resin (Boc-Orn(2-Cl-Z)-OH) N2 50% TFA in DCM (Boc Removal) N1->N2 Step 1 N3 Chain Elongation (Stable 2-Cl-Z) N2->N3 Step 2 N4 Anhydrous HF + Scavengers (Cleavage & 2-Cl-Z Removal) N3->N4 Final Step N5 Linear Peptide (Free Ornithine) N4->N5 Yield: 60-85%

Workflow for Boc-Orn(2-Cl-Z)-OH in standard Boc-SPPS yielding linear peptides.

Protocol B: On-Resin Cyclization using Boc-Orn(Fmoc)-OH

This protocol outlines the use of Boc-Orn(Fmoc)-OH for synthesizing cyclic modular β-sheets and crystalline fibrils .

  • Resin Loading : Load Boc-Orn(Fmoc)-OH onto a 2-chlorotrityl chloride resin in the presence of DIEA.

  • Side-Chain Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 min) to selectively remove the Fmoc group from the δ -amino side chain.

    • Validation: Monitor Fmoc removal by measuring the UV absorbance of the piperidine-dibenzofulvene adduct at 301 nm in the deprotection effluent.

  • Branching/Elongation : Couple the next Fmoc-protected amino acid to the exposed δ -amino group using HCTU and DIEA.

  • Cyclization : After synthesizing the linear precursor, perform head-to-tail macrolactamization using PyBOP and collidine.

    • Validation: Successful cyclization is confirmed by a negative Kaiser test (indicating no free primary amines) and a mass shift corresponding to the loss of H2O.

  • Global Deprotection : Treat the cyclic intermediate with 95% TFA / 2.5% TIS / 2.5% H2O to remove the acid-labile Boc group and cleave the peptide from the resin .

BocOrnFmoc N1 Peptide-Resin (Boc-Orn(Fmoc)-OH) N2 20% Piperidine in DMF (Fmoc Removal) N1->N2 Step 1 N3 Side-Chain Modification (Cyclization/Branching) N2->N3 Step 2 N4 TFA Cleavage (Boc Removal & Resin Cleavage) N3->N4 Final Step N5 Cyclic/Branched Peptide (Modified Ornithine) N4->N5 Yield: 15-30%

Orthogonal deprotection workflow for Boc-Orn(Fmoc)-OH enabling on-resin cyclization.

References

  • Cyclic Modular β-Sheets Source: Journal of the American Chemical Society / PMC - NIH URL:[Link]

  • From Hydrogel to Crystal: A Molecular Design Strategy that Chemically Modifies Racemic Gel-Forming Peptides to Furnish Crystalline Fibrils Stabilized by Parallel Rippled β-Sheets Source: Journal of the American Chemical Society URL:[Link]

  • An unnatural amino acid that induces beta-sheet folding and interaction in peptides Source: Journal of the American Chemical Society (PubMed) URL:[Link]

Safety & Regulatory Compliance

Safety

Boc-Orn(2-chloro-Z)-OH proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories that misclassify orthogonally protected amino acids during solid-phase peptide synthesis (SPPS). Boc-Orn(2-chloro-Z)-OH (N-α-Boc-N-δ-(2-chlorobenzylo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that misclassify orthogonally protected amino acids during solid-phase peptide synthesis (SPPS). Boc-Orn(2-chloro-Z)-OH (N-α-Boc-N-δ-(2-chlorobenzyloxycarbonyl)-L-ornithine) is a prime example of a reagent that requires strict logistical oversight.

While the Boc (tert-butyloxycarbonyl) group provides temporary protection for the α-amine, the δ-amine of the ornithine side chain is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group[1]. The strategic addition of the chlorine atom increases the protecting group's stability against the mild acids used for Boc deprotection (e.g., TFA), ensuring it only cleaves under strong acidic conditions (e.g., HF or TFMSA). However, this covalently bound halogen fundamentally alters the compound's end-of-life logistics.

Here is the comprehensive, causality-driven guide to managing and disposing of Boc-Orn(2-chloro-Z)-OH safely and compliantly.

The most critical operational error a laboratory can make with Boc-Orn(2-chloro-Z)-OH is discarding it into standard organic waste bins. Because of the 2-chloro substitution, this compound and any solutions containing it must be strictly managed as halogenated organic waste [2][3].

The Mechanistic Reason: When non-halogenated organic waste is incinerated, it typically combusts into carbon dioxide and water. However, the thermal degradation of chlorinated compounds like Boc-Orn(2-chloro-Z)-OH produces hydrogen chloride (HCl) gas. More alarmingly, if incinerated at suboptimal temperatures, these compounds act as precursors to highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs)[3].

To prevent this, the EPA's Resource Conservation and Recovery Act (RCRA) mandates that halogenated organic wastes be segregated[4]. They must be routed to specialized, EPA-compliant high-temperature incinerators (operating above 1000°C) equipped with alkaline wet scrubbers to neutralize the acidic exhaust. Furthermore, chlorinated hydrocarbons are universally prohibited from sink or sewer disposal in any concentration, as they disrupt municipal wastewater treatment biomes[5].

Quantitative Waste Characterization

To maintain a self-validating safety system, laboratories must categorize waste at the point of generation. Table 1 summarizes the operational classification for the various states of Boc-Orn(2-chloro-Z)-OH waste.

Table 1: Waste Stream Classification for Boc-Orn(2-chloro-Z)-OH

Waste StateLaboratory Source / OriginRCRA ClassificationPrimary Disposal Route
Solid Powder Expired reagent, unused stock, or bench spillsHalogenated Organic Solid WasteHigh-Temperature Incineration
Liquid Solution SPPS coupling effluents (dissolved in DMF/DCM)Halogenated Organic Liquid WasteHigh-Temperature Incineration
Cleavage Cocktail Post-synthesis HF/TFMSA cleavage mixturesHalogenated Corrosive LiquidNeutralization & Incineration
Contaminated Labware Weigh boats, spatulas, empty stock vialsContaminated Solid WasteTriple-Rinse Decontamination

Step-by-Step Disposal Methodologies

A robust laboratory protocol must be self-validating—meaning the steps themselves inherently prove that contamination has been removed and hazards have been isolated.

Protocol A: Disposal of Solid Reagent and Primary Containers

When a stock vial of Boc-Orn(2-chloro-Z)-OH expires, the chemical and its container cannot be discarded together.

  • Verification & Segregation: Verify the chemical identity. Ensure you have a designated "Halogenated Organic Solid Waste" container made of compatible material (e.g., High-Density Polyethylene - HDPE)[3].

  • Transfer: Working inside a certified chemical fume hood, use a clean, non-static spatula to transfer the bulk solid powder into the solid waste container.

  • The Triple-Rinse Validation: Do not throw the "empty" original glass vial into standard glass recycling. Triple-rinse the vial with a minimal volume of a compatible solvent (e.g., dichloromethane or acetone)[4]. This step validates that the primary container is chemically decontaminated.

  • Rinsate Routing: Pour the resulting solvent rinsate into the "Halogenated Organic Liquid Waste" carboy[5].

  • Defacing & Disposal: Deface the original manufacturer label on the vial with a permanent marker. The clean glass can now be safely disposed of in the standard broken glass/labware bin.

Protocol B: Managing SPPS Liquid Effluents

During automated peptide synthesis, unreacted Boc-Orn(2-chloro-Z)-OH is washed away by solvents like DMF or DCM[1].

  • Source Plumb Segregation: Plumb the automated peptide synthesizer's waste lines to direct coupling and wash effluents specifically into a dedicated "Halogenated Solvent Waste" carboy. Never mix this line with standard aqueous or non-halogenated waste.

  • Secondary Containment: Place the liquid waste carboy in a secondary high-walled containment tray to capture accidental leaks.

  • Regulatory Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Clearly list all constituents (e.g., "DMF, DCM, unreacted Boc-Orn(2-Cl-Z)-OH") to establish an accurate waste-stream profile, which prevents redundant and costly analytical testing by off-site disposal facilities[4].

Protocol C: Spill Response and Containment
  • Isolation: Evacuate non-essential personnel.

  • PPE: Don safety goggles, a lab coat, and nitrile gloves. If the spill is large and outside a fume hood, use a NIOSH-approved respirator to prevent inhalation of the fine, potentially irritating powder[2].

  • Aerosol Prevention: Gently cover the solid spill with damp absorbent paper or a specialized inert absorbent material to prevent the powder from aerosolizing into the lab environment.

  • Collection: Sweep the material using a dedicated dustpan. Place all collected material, including the absorbent and your contaminated gloves, into the "Halogenated Organic Solid Waste" container[3].

Visualizing the Disposal Logic

G Start Boc-Orn(2-chloro-Z)-OH Waste Generated Decision Physical State? Start->Decision Solid Solid Powder / Resin Decision->Solid Powder Liquid Dissolved in Solvent (DMF/DCM/TFA) Decision->Liquid Solution PPE Contaminated PPE & Glassware Decision->PPE Labware SolidWaste Halogenated Organic Solid Waste Solid->SolidWaste LiquidWaste Halogenated Organic Liquid Waste Liquid->LiquidWaste Rinse Triple Rinse with Compatible Solvent PPE->Rinse Incineration EPA-Compliant High-Temp Incineration (>1000°C) SolidWaste->Incineration LiquidWaste->Incineration Rinse->SolidWaste Decontaminated Solid Rinse->LiquidWaste Rinsate

Caption: Decision matrix for the segregation and disposal of Boc-Orn(2-chloro-Z)-OH waste streams.

Sources

Handling

Personal protective equipment for handling Boc-Orn(2-chloro-Z)-OH

Title: Comprehensive Safety and Operational Guide for Handling Boc-Orn(2-chloro-Z)-OH Introduction As a Senior Application Scientist, I frequently consult on the optimization of solid-phase peptide synthesis (SPPS). When...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety and Operational Guide for Handling Boc-Orn(2-chloro-Z)-OH

Introduction As a Senior Application Scientist, I frequently consult on the optimization of solid-phase peptide synthesis (SPPS). When working with orthogonally protected amino acids like Boc-Orn(2-chloro-Z)-OH (CAS: 118554-00-0)[1], researchers often focus solely on coupling efficiency. However, the presence of both a tert-butyloxycarbonyl (Boc) group and a chlorinated benzyloxycarbonyl (2-Cl-Z) group introduces specific logistical and safety requirements. This guide provides a self-validating system for the safe handling, deprotection, and disposal of this critical reagent, ensuring both laboratory safety and experimental integrity.

Chemical Profile & Hazard Causality

Boc-Orn(2-chloro-Z)-OH is a non-combustible solid. While it lacks severe acute toxicity warnings on standard Safety Data Sheets (SDS), its physical form as a fine powder and its downstream applications—which require highly corrosive and volatile solvents like Trifluoroacetic Acid (TFA) and Dichloromethane (DCM)—necessitate strict personal protective equipment (PPE) protocols. Furthermore, the covalently bonded chlorine atom on the Z-protecting group dictates a specialized waste segregation strategy to prevent environmental contamination.

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationOperational Implication
CAS Number 118554-00-0[1]Ensure correct inventory tracking for halogenated organic compounds.
Physical State Solid (Powder)High risk of aerosolization during weighing; respiratory protection required.
Solubility Soluble in DMF, DCMRequires handling in chemical fume hoods due to solvent volatility.
Storage Cold-chain (2-8°C)Must be equilibrated to room temperature before opening to prevent condensation.

Mandatory Personal Protective Equipment (PPE) System

Do not treat PPE as a mere checklist; it is a layered defense system. The following specifications are grounded in the realities of peptide synthesis workflows and manufacturer safety guidelines.

Table 2: PPE Specifications for Boc-Orn(2-chloro-Z)-OH

PPE CategorySpecificationMechanistic Causality
Respiratory Type N95 (US) or FFP2 (EU)Prevents inhalation of aerosolized micro-particles during the transfer of the dry powder, which can cause mucosal irritation.
Hand Protection Double-layered Nitrile GlovesWhile the powder itself is benign to intact skin, accidental exposure to the DCM/TFA used in its deprotection rapidly degrades standard latex. Nitrile provides a superior, albeit temporary, barrier against chlorinated solvents.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against accidental splashes during the addition of coupling reagents or deprotection acids.
Body Flame-resistant Laboratory CoatPrevents particulate accumulation on personal clothing and provides a barrier against solvent splashes.

Operational Workflow: Safe Handling & Deprotection

To build trust in your protocol, you must understand why certain reagents are used. The removal of the Boc group from Boc-Orn(2-chloro-Z)-OH requires highly acidic conditions.

Step-by-Step Deprotection Methodology:

  • Equilibration: Remove the Boc-Orn(2-chloro-Z)-OH vial from cold storage and allow it to equilibrate to ambient temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which can hydrolyze active esters during subsequent coupling steps.

  • Weighing: Inside a certified chemical fume hood, wearing an N95 respirator and chemical splash goggles, weigh the required mass using an anti-static weighing boat.

  • Coupling: Dissolve the amino acid in a minimal volume of N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) and proceed with standard SPPS coupling.

  • Boc Deprotection (Critical Step): Treat the resin-bound peptide with a solution of 55% TFA in DCM for 30 minutes[2].

    • Expert Insight: Why not 100% TFA for a faster reaction? Empirical volumetric measurements demonstrate that 100% TFA causes insufficient swelling of the polystyrene resin matrix[2]. Utilizing 55% TFA/DCM ensures optimal solvent transfer into the resin, achieving complete Boc removal and yielding up to 9% higher peptide purity by preventing omission analogs[2].

Waste Management & Disposal Plan

The disposal of Boc-Orn(2-chloro-Z)-OH and its cleavage byproducts must strictly account for the 2-chloro-Z group. Proper disposal involves a systematic approach to ensure compliance and environmental responsibility[3].

Step-by-Step Disposal Protocol:

  • Segregation: All liquid waste generated from the cleavage of the 2-chloro-Z group MUST be segregated into Halogenated Organic Waste containers[3].

  • Causality for Segregation: The presence of the chlorine atom means that if this waste is mixed with standard non-halogenated solvents and incinerated at lower temperatures, it can generate highly toxic dioxins. Halogenated waste requires specialized high-temperature incineration by a licensed chemical waste disposal company[3].

  • Solid Waste: Empty vials, contaminated weighing boats, and used N95 masks should be placed in solid hazardous waste bags, clearly labeled as containing trace chlorinated organics[3].

  • Decontamination: Triple-rinse reusable glassware and empty original containers with a compatible solvent (e.g., ethanol or acetone)[3]. Collect the rinsate in the halogenated waste stream before defacing the label and disposing of the container according to institutional procedures[3].

Process Visualization

Below is the logical workflow mapping the lifecycle of Boc-Orn(2-chloro-Z)-OH from storage to disposal.

G Storage Cold Storage (2-8°C) Boc-Orn(2-Cl-Z)-OH Equilibration Room Temp Equilibration (Prevents Condensation) Storage->Equilibration Weighing Weighing in Fume Hood (N95 + Nitrile Gloves) Equilibration->Weighing Synthesis SPPS Coupling (DMF/DCM Solvents) Weighing->Synthesis Deprotection Boc Deprotection (55% TFA / 45% DCM) Synthesis->Deprotection Cleavage Global Cleavage (Liberates 2-Cl-Z group) Deprotection->Cleavage Waste Halogenated Waste Stream (High-Temp Incineration) Cleavage->Waste

Figure 1: Operational workflow for handling and disposing of Boc-Orn(2-chloro-Z)-OH.

References

  • Title: BOC-ORN(2-CL-Z)-OH — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis Source: PubMed (International Journal of Peptide and Protein Research) URL: [Link]

Sources

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